2-(Phenylazo)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3682-56-2 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H,(H,16,17) |
InChI Key |
UVOKEWIIBKIDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Phenylazo Benzoic Acid and Its Derivatives
Diazotization and Azo Coupling Reactions for Ortho-Substituted Azo Compounds
The classical and most prevalent method for the synthesis of 2-(phenylazo)benzoic acid involves the diazotization of an aromatic amine followed by an azo coupling reaction. ontosight.aiwikipedia.org This two-step process is a versatile tool for the formation of the characteristic -N=N- azo linkage.
Regioselective Synthesis Strategies for this compound
The regioselectivity of the azo coupling reaction is of paramount importance in the synthesis of this compound, as it dictates the final substitution pattern of the product. The diazonium salt, being an electrophile, preferentially attacks the electron-rich aromatic ring of the coupling partner. wikipedia.org In the case of benzoic acid, the carboxylic acid group is a meta-directing deactivator. However, the reaction conditions can be tuned to favor ortho-substitution.
The position of the azo group relative to the carboxylic acid significantly influences the compound's properties. For instance, the ortho-isomer, this compound, exhibits distinct characteristics compared to its meta and para counterparts. The synthesis of the ortho-isomer is typically achieved by the diazotization of aniline (B41778) and subsequent coupling with salicylic (B10762653) acid (2-hydroxybenzoic acid), followed by the removal of the hydroxyl group. A more direct approach involves the diazotization of anthranilic acid (2-aminobenzoic acid) and coupling with a suitable aromatic partner. tandfonline.com The choice of coupling partner and reaction conditions are critical for achieving high regioselectivity. For example, coupling with phenols or anilines generally occurs at the para-position to the activating group. jove.comwalshmedicalmedia.com If the para-position is blocked, ortho-coupling becomes the favored pathway. jove.com
Directed ortho-metalation presents an alternative strategy for achieving regioselective synthesis. This method involves the deprotonation of a substituted aromatic ring at the position ortho to a directing group, followed by reaction with an electrophile. organic-chemistry.org While not a direct azo coupling, this technique can be employed to introduce substituents at the desired ortho-position on the benzoic acid ring prior to or after the formation of the azo linkage.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, pH, and the nature of the solvent.
Temperature: Diazotization reactions are typically carried out at low temperatures, between 0 and 5°C, to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures. mdpi.com
pH: The pH of the reaction medium is a critical factor in azo coupling. For coupling with phenols, slightly alkaline conditions (pH > 7.5) are optimal as they favor the formation of the more reactive phenoxide ion. jove.comlibretexts.org Conversely, for coupling with anilines, the reaction is best performed in a slightly acidic medium (pH 5-7). jove.com The pH must be carefully controlled, as excessively high pH can lead to the formation of unreactive diazohydroxides. jove.com
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the diazonium salt. Aqueous media are commonly used, but organic solvents or solvent mixtures can also be employed to improve the solubility of hydrophobic starting materials. nih.gov
| Parameter | Optimal Condition | Rationale |
| Temperature | 0-5°C | Stabilizes the diazonium salt. mdpi.com |
| pH (for phenol (B47542) coupling) | > 7.5 | Favors formation of reactive phenoxide ion. jove.comlibretexts.org |
| pH (for aniline coupling) | 5-7 | Optimizes concentration of the arenediazonium ion. jove.com |
| Solvent | Aqueous or organic | Depends on reactant solubility. nih.gov |
Palladium-Catalyzed Coupling Approaches in Azo Compound Synthesis
In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative to traditional methods for the synthesis of azo compounds. These methods offer several advantages, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. d-nb.infonih.gov
One notable approach involves the palladium-catalyzed coupling of aryl halides with aryl diazenes masked with a silyl (B83357) group. d-nb.info This C(sp²)–N(sp²) cross-coupling strategy allows for the predictable synthesis of a wide range of non-symmetric azoarenes with excellent functional group tolerance. d-nb.info The reaction typically employs a palladium catalyst, such as (dppf)PdCl₂, and a base, like cesium carbonate, in a solvent such as toluene (B28343). researchgate.net Another palladium-mediated method facilitates the direct synthesis of aromatic azo compounds from anilines under base-free and solvent-free conditions, using copper acetate (B1210297) as a co-catalyst. doaj.org
Palladium catalysis can also be utilized for the regioselective functionalization of pre-formed azo compounds. For example, palladium-catalyzed halogenation of aromatic azo compounds can be achieved with high ortho-selectivity. researchgate.net This allows for the introduction of bromo or iodo substituents specifically at the position ortho to the azo group.
Derivatization Strategies of the this compound Scaffold
The this compound scaffold provides a versatile platform for the synthesis of a wide array of derivatives with tailored properties. Chemical modifications can be introduced at various positions, most notably at the carboxylic acid moiety and on the aromatic rings.
Chemical Modifications at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a prime site for chemical modification, allowing for the synthesis of esters, amides, and other functional derivatives. nih.gov For instance, the carboxylic acid can be converted to its corresponding acid chloride, which can then be reacted with a variety of nucleophiles, such as alcohols or amines, to yield esters and amides, respectively.
The synthesis of organotin(IV) complexes of this compound derivatives has also been reported. tandfonline.commdpi.com These complexes are formed by reacting the azo-carboxylic acid with an appropriate alkyltin(IV) precursor. mdpi.com Such modifications can lead to the formation of macrocyclic structures with interesting coordination chemistry. mdpi.com
Influence of Substituents on Synthetic Pathways and Product Isolation
The presence of substituents on the aromatic rings of the this compound scaffold can significantly influence both the synthetic pathway and the ease of product isolation. Electron-donating groups on the coupling partner's ring generally accelerate the azo coupling reaction, while electron-withdrawing groups have the opposite effect. chemrxiv.org
The nature and position of substituents also affect the physicochemical properties of the resulting azo compounds, such as their color, solubility, and thermal stability. bohrium.com For example, the introduction of a sulfonic acid group can increase water solubility, whereas alkyl chains can enhance lipid solubility. These properties, in turn, impact the choice of purification methods. For instance, highly polar derivatives may be amenable to recrystallization from aqueous solutions, while nonpolar derivatives might require chromatographic techniques for purification.
Comprehensive Spectroscopic and Structural Elucidation of 2 Phenylazo Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. In the study of 2-(phenylazo)benzoic acid and its derivatives, ¹H, ¹³C, and advanced multinuclear NMR techniques are invaluable for elucidating their molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy of this compound and related compounds reveals characteristic signals for the aromatic protons. Generally, the aromatic protons of the phenyl and benzoic acid rings resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns of these protons are influenced by the electronic effects of the azo group (-N=N-) and the carboxylic acid group (-COOH), as well as their relative positions on the aromatic rings.
For instance, in a related compound, 4-(phenylazo)benzoic acid, the aromatic protons appear as multiplets in the δ 7.2–8.1 ppm range. The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a much lower field, for example, around δ 13.34 ppm in DMSO-d₆ for 3-(phenylazo)benzoic acid. The integration of these signals provides a quantitative measure of the number of protons in each chemical environment, confirming the molecular structure. The absence of extraneous peaks is a key indicator of the compound's purity.
In a study of 2-phenoxybenzoic acid, a structurally related compound, the aromatic protons were observed as multiplets between δ 6.885 and 8.133 ppm in CDCl₃. chemicalbook.com The carboxylic acid proton was found at δ 11 ppm. chemicalbook.com While not directly this compound, this data provides a useful comparison for the expected chemical shifts of the benzoic acid moiety.
Table 1: Representative ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |
| 3-(Phenylazo)benzoic acid | DMSO-d₆ | 13.34 | Carboxylic proton |
| 7.0-8.5 | Aromatic protons | ||
| 4-(Phenylazo)benzoic acid | - | 7.2-8.1 | Aromatic protons |
| 2-Phenoxybenzoic acid chemicalbook.com | CDCl₃ | 11 | Carboxylic proton |
| 6.885-8.133 | Aromatic protons |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The aromatic carbons of the benzene (B151609) rings usually appear in the range of 110-160 ppm. oregonstate.edu The carbon atoms directly attached to the azo group and the carboxylic acid group will have distinct chemical shifts compared to the other aromatic carbons. Due to the asymmetry of the this compound molecule, all carbon atoms in the benzoic acid ring are expected to be chemically non-equivalent. Similarly, the carbon atoms in the phenyl ring will also exhibit distinct signals, with the possibility of some equivalences depending on the rotation around the C-N bond.
For example, in a series of substituted benzoic acid derivatives, the carboxyl carbon signal was observed in the range of 165.5 to 166.8 ppm. rsc.org The aromatic carbons resonated between 96.6 and 160.1 ppm. rsc.org In a study on 2-phenoxybenzoic acid, the carboxylic carbon appeared at 169.8 ppm, and the aromatic carbons were observed between 117.8 and 156.9 ppm. chemicalbook.com
Table 2: Representative ¹³C NMR Spectral Data for Related Compounds
| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |
| Substituted Benzoic Acid Derivative rsc.org | CDCl₃ | 166.8 | Carboxyl Carbon |
| 96.6-160.1 | Aromatic Carbons | ||
| 2-Phenoxybenzoic acid chemicalbook.com | - | 169.8 | Carboxyl Carbon |
| 117.8-156.9 | Aromatic Carbons |
Advanced Multinuclear NMR Studies of Metal Complexes (e.g., ¹¹⁹Sn NMR)
When this compound acts as a ligand to form metal complexes, particularly with metals like tin, advanced multinuclear NMR techniques such as ¹¹⁹Sn NMR become crucial for structural elucidation. mdpi.comdntb.gov.uaresearchgate.net The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. ijcce.ac.irijcce.ac.ir
For instance, in diorganotin(IV) complexes of a related ligand, 5-(4-carboxy-phenylazo)-2-hydroxy-benzoic acid, the coordination geometry of the complexes in solution was determined to be tetrahedral based on their ¹¹⁹Sn NMR chemical shifts, which fell within the range of -60 to +200 ppm. ijcce.ac.ir The presence of two distinct resonance peaks in the ¹¹⁹Sn NMR spectra of these complexes indicated the existence of two tin centers in different chemical environments. ijcce.ac.ir
In a study of organotin(IV) complexes with 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid, the ¹¹⁹Sn NMR chemical shifts were used to determine the geometry around the tin centers in the solution state. mdpi.comdntb.gov.ua For example, a ¹¹⁹Sn NMR signal at +115.98 ppm was indicative of a four-coordinate quasi-tetrahedral geometry around the tin center. mdpi.com The coupling constants, such as ¹J(¹¹⁹Sn-¹³C), also provide valuable information about the coordination environment of the tin atom. mdpi.com
Table 3: ¹¹⁹Sn NMR Data for Organotin(IV) Complexes of Related Azo-Carboxylic Acids
| Complex Type | Ligand | Solvent | ¹¹⁹Sn Chemical Shift (δ ppm) | Inferred Geometry in Solution |
| Diorganotin(IV) ijcce.ac.ir | 5-(4-carboxy-phenylazo)-2-hydroxy-benzoic acid | CDCl₃ | 137.24, 116.16 (dimethyltin) | Tetrahedral |
| 116.32, 106.42 (dibutyltin) | Tetrahedral | |||
| Organotin(IV) mdpi.com | 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid | CDCl₃ | +115.98 | Tetrahedral |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy is a key technique for investigating the electronic properties of molecules containing chromophores. The azo group (-N=N-) in this compound is a strong chromophore, giving rise to characteristic absorption bands in the UV-Vis spectrum.
Elucidation of Electronic Absorption Characteristics of the Azo Chromophore
The electronic spectrum of azo compounds is characterized by two main absorption bands: a high-intensity band in the UV region and a lower-intensity band in the visible region. The high-intensity band is attributed to a π-π* transition, while the lower-intensity band corresponds to an n-π* transition. rsc.org The position of the maximum absorption (λₘₐₓ) of the azo chromophore is typically in the range of 400–500 nm, with a high molar absorptivity (ε) often exceeding 10⁴ L·mol⁻¹·cm⁻¹.
The specific λₘₐₓ is influenced by the electronic nature of the substituents on the aromatic rings. In a study of various azo dyes, the λₘₐₓ values were found to be in the range of 390-404 nm in DMF. excli.de The absorption spectra of these compounds are sensitive to the molecular structure, and any changes in conjugation or the presence of electron-donating or electron-withdrawing groups can lead to shifts in the absorption maxima.
Analysis of Solvatochromic Behavior and Solvent Polarity Effects
Solvatochromism refers to the change in the position, intensity, and shape of the absorption bands of a compound in response to a change in the polarity of the solvent. academie-sciences.fr This phenomenon arises from the differential solvation of the ground and excited states of the molecule. rsustnjogat.org The study of solvatochromic behavior provides insights into the nature of solute-solvent interactions. eurjchem.com
For azo compounds, the polarity of the solvent can significantly affect their UV-Vis spectra. rsustnjogat.org In polar solvents, dipole-dipole interactions and hydrogen bonding can lead to a shift in the absorption bands. rsustnjogat.org A bathochromic (red) shift, or a shift to longer wavelengths, is often observed with increasing solvent polarity, suggesting that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. academie-sciences.fr
In a study of 4-(phenylazo)benzoic acid and 2-(4-hydroxyphenylazo)benzoic acid, the emission properties were found to be strongly solvent-dependent, with a red shift in the fluorescence spectra observed with increasing solvent polarity. worldwidejournals.com The correlation of spectral shifts with solvent polarity parameters like the E_T(30) scale can provide further information about the nature of the solute-solvent interactions. worldwidejournals.com The effect of the solvent on the electronic absorption spectra of azo compounds is a complex phenomenon that depends on both non-specific (dipole-dipole) and specific (hydrogen bonding) interactions. rsustnjogat.org
Characterization of pH-Dependent Spectroscopic Responses
The UV-Vis absorption spectrum of this compound is highly sensitive to the pH of the surrounding medium due to the presence of two key ionizable groups: the carboxylic acid and the azo bridge. The carboxylic acid group (-COOH) can be deprotonated to its carboxylate form (-COO⁻), while the azo group (-N=N-) can be protonated under strongly acidic conditions. These changes in protonation state alter the electronic distribution within the molecule, leading to distinct shifts in the absorption maxima (λ_max).
In acidic to neutral solutions, the molecule exists predominantly in its neutral form. As the pH increases and surpasses the pKa of the carboxylic acid (which for the related benzoic acid is approximately 4.2), the -COOH group deprotonates. rsc.org This deprotonation to the benzoate (B1203000) form typically induces a hypsochromic shift (blue shift) in the high-energy π-π* transition band associated with the phenyl rings and a bathochromic shift (red shift) in the lower-energy n-π* transition of the azo group. A study on a similar, more complex azo dye, 3,5-bis-(2,4,6-trihydroxyphenylazo)benzoic acid, demonstrated a clear spectral response to pH changes in the range of 5.2 to 7.5, highlighting the sensitivity of the azo-benzoic acid system to its environment. ejournal.by The presence of one or more isosbestic points in the overlaid spectra at different pH values indicates a clear equilibrium between two absorbing species, in this case, the protonated and deprotonated forms. semanticscholar.org
Table 1: Expected pH-Dependent UV-Vis Spectral Shifts for this compound
| pH Range | Dominant Species | Expected Spectral Change | Transition Affected |
|---|---|---|---|
| < 4 | Neutral (Carboxylic Acid) | Baseline spectrum | π-π* and n-π* |
| 4 - 8 | Deprotonated (Carboxylate) | Hypsochromic shift | π-π* (~230 nm) |
Monitoring of Photoisomerization Processes via UV-Vis Spectroscopy
Like other azobenzene (B91143) derivatives, this compound can undergo reversible photoisomerization between its more stable trans (E) isomer and a less stable cis (Z) isomer upon irradiation with light. This process can be effectively monitored using UV-Vis spectroscopy, as the two isomers possess distinct absorption spectra. scispace.com
The trans isomer typically exhibits a strong absorption band around 320-350 nm, corresponding to the symmetry-allowed π-π* transition of the conjugated aromatic system, and a weaker, often obscured, band in the visible region (around 440 nm) due to the symmetry-forbidden n-π* transition of the azo group. researchgate.net
Upon irradiation with UV light of a wavelength corresponding to the π-π* transition (e.g., ~365 nm), the trans-to-cis isomerization occurs. rsc.org This transformation leads to a significant decrease in the intensity of the π-π* band and a concurrent increase in the intensity of the n-π* band. researchgate.net The system eventually reaches a photostationary state (PSS), which is a mixture of the trans and cis isomers. The reverse cis-to-trans isomerization can be induced by irradiation with visible light (corresponding to the n-π* transition) or can occur thermally by keeping the sample in the dark. scispace.comresearchgate.net
Table 2: Typical UV-Vis Absorption Maxima for Azobenzene Isomers
| Isomer | Transition | Typical Wavelength (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| trans | π-π* | ~320-350 | High |
| trans | n-π* | ~440 | Low |
| cis | π-π* | Shifted to lower wavelength | Decreased |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. Based on data for the related 4-(phenylazo)benzoic acid and benzoic acid itself, the key vibrational modes can be assigned. nist.govdocbrown.infonist.gov
The most distinct feature is the carboxylic acid group. It gives rise to a very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. docbrown.info The C=O stretching vibration of the carbonyl group is also very prominent, appearing as a strong, sharp peak typically between 1680 and 1700 cm⁻¹ for an aromatic carboxylic acid. docbrown.info The azo group (N=N) stretching vibration is generally weak in the IR spectrum and can be found in the 1400-1500 cm⁻¹ region. Other significant absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and C-O stretching from the carboxylic acid group (~1300 cm⁻¹).
Table 3: Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group/Vibration | Intensity |
|---|---|---|
| ~3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Very Broad, Strong |
| ~3100 - 3000 | C-H stretch (Aromatic) | Medium to Weak |
| ~1700 - 1680 | C=O stretch (Carboxylic acid) | Strong |
| ~1600, ~1475 | C=C stretch (Aromatic ring) | Medium |
| ~1500 - 1400 | N=N stretch (Azo group) | Weak to Medium |
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm its elemental composition. nih.gov The molecular formula is C₁₃H₁₀N₂O₂, which corresponds to a precise molecular mass. nih.gov Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 226. The fragmentation pattern would be expected to include characteristic losses, such as the loss of the carboxyl group (COOH, 45 Da) to give a fragment at m/z 181, and the loss of N₂ (28 Da) from the azo linkage. Other significant peaks would correspond to the phenyl cation (C₆H₅⁺, m/z 77) and the benzoyl cation (C₆H₅CO⁺, m/z 105). nih.govnih.gov
Table 4: Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₂ | nih.gov |
| Molecular Weight ( g/mol ) | 226.23 | nih.gov |
| Exact Mass (Da) | 226.074227566 | nih.gov |
| Key Fragment (m/z) | [M-COOH]⁺ (181) | Inferred |
| Key Fragment (m/z) | [C₆H₅CO]⁺ (105) | nih.gov |
Single-Crystal X-ray Diffraction Analysis
For 4-(phenylazo)benzoic acid, diffraction studies revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The molecule adopts a trans configuration across the azo bridge, which is the more thermodynamically stable form. The analysis determines exact bond lengths, bond angles, and dihedral angles. A key structural feature is the degree of planarity; in many azobenzene derivatives, the phenyl rings are twisted relative to the C-N=N-C plane. researchgate.net The presence of the carboxylic acid group can influence this planarity through steric and electronic effects. bohrium.com
Table 5: Illustrative Crystallographic Data (based on 4-(phenylazo)benzoic acid)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 5.6324 | nih.gov |
| b (Å) | 30.062 | nih.gov |
| c (Å) | 6.7574 | nih.gov |
| β (°) | 111.203 | nih.gov |
The crystal packing and the resulting solid-state architecture are governed by a network of intermolecular interactions. For this compound, the most significant of these is the hydrogen bonding facilitated by the carboxylic acid group. As is characteristic for carboxylic acids, two molecules form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their -COOH groups. bohrium.comresearchgate.net
Analysis of Conformational Isomerism of the Azo Group (E/Z Isomerism)
The azo group (—N=N—) in this compound is the central feature responsible for its potential conformational isomerism. This isomerism, specifically E/Z isomerism, arises from the restricted rotation around the nitrogen-nitrogen double bond. The two isomers are the E (entgegen or trans) configuration, where the substituent groups are on opposite sides of the N=N bond, and the Z (zusammen or cis) configuration, where they are on the same side.
For azobenzene and its derivatives, the E-isomer is generally the more thermodynamically stable form. semanticscholar.org This stability is attributed to the linear and more extended conformation which minimizes steric hindrance between the aromatic rings. In the solid state, azobenzene compounds predominantly adopt the E configuration. semanticscholar.orgresearchgate.net For instance, the crystal structure of 4-(phenylazo)benzoic acid, a positional isomer of the title compound, reveals a trans conformation with respect to the azo bridge. researchgate.netbohrium.com While the molecule itself may not be perfectly planar due to rotations of the phenyl rings, the azo group maintains the E geometry. researchgate.netbohrium.com
The conversion between isomers, known as photoisomerization, can be induced by light. Typically, irradiating the more stable E-isomer with UV light in the range of 300–400 nm can trigger a transformation to the less stable Z-isomer. The reverse process, from Z to E, can be achieved through irradiation with visible light or by thermal relaxation. The energy barrier for the thermal E→Z transition is significant, making it negligible at room temperature. This photochromic behavior is a hallmark of azobenzene compounds and is fundamental to their application in photosensitive materials. bohrium.com
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and analyze intermolecular interactions within a crystal lattice. mdpi.comnih.govmdpi.com By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and distribution of noncovalent interactions that govern the crystal packing. For this compound, this analysis provides a comprehensive picture of how individual molecules interact with their neighbors.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the pro-molecule) dominates the corresponding sum over the crystal (the pro-crystal). Properties such as dnorm (normalized contact distance) are mapped onto this surface. The dnorm function highlights regions of significant intermolecular contacts: negative values (red areas) indicate contacts shorter than the van der Waals radii, positive values (blue areas) represent longer contacts, and zero (white areas) corresponds to contacts approximately equal to the van der Waals radii. mdpi.comnih.gov
Complementary to the 3D Hirshfeld surface are 2D fingerprint plots. mdpi.comuctm.edu These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de*). Each point on the plot represents a specific type of contact, and the distribution and features of these points provide a quantitative summary of the intermolecular interactions. rsc.org For example, sharp spikes are characteristic of strong directional interactions like hydrogen bonds, while more diffuse regions indicate weaker contacts like van der Waals forces. uctm.edu
Quantification of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In related azobenzene derivatives and other benzoic acid compounds, the analysis reveals a detailed breakdown of these interactions. bohrium.comnih.govresearchgate.net The most prominent contacts are often the H···H interactions, which typically cover the largest surface area. nih.govresearchgate.net The presence of the carboxylic acid group leads to significant O···H contacts, characteristic of strong O—H···O hydrogen bonds that often form dimeric structures. bohrium.comnih.gov The π-π stacking interactions, crucial for the packing of aromatic systems, are visible in the fingerprint plots and can be identified by characteristic features on the Hirshfeld surface shape index. researchgate.netbohrium.com
The following table provides a representative quantification of intermolecular contacts based on analyses of structurally similar compounds.
| Interaction Type | Description | Approximate Contribution (%) |
|---|---|---|
| H···H | Represents contacts between hydrogen atoms on adjacent molecules; typically the most abundant interaction. | ~40 - 45% |
| C···H / H···C | Arises from the contacts between carbon atoms of the aromatic rings and hydrogen atoms. | ~25 - 30% |
| O···H / H···O | Primarily corresponds to the strong O—H···O hydrogen bonds formed by the carboxylic acid groups. | ~10 - 15% |
| C···C | Indicative of π-π stacking interactions between the phenyl and benzoic acid rings. | ~3 - 5% |
| N···H / H···N | Relates to contacts involving the nitrogen atoms of the azo group. | ~5 - 10% |
Mapping of Noncovalent Interactions in Crystal Packing
The visualization of the Hirshfeld surface, particularly when mapped with the dnorm property, provides a direct map of noncovalent interactions within the crystal structure. For this compound, this mapping reveals distinct patterns corresponding to different interaction types.
Intense red spots on the dnorm surface are indicative of strong, short contacts, most notably the hydrogen bonds. mdpi.comnih.gov In the case of this compound, these would appear near the carboxylic acid functional group, highlighting the O—H···O interactions that likely link molecules into dimers or chains. bohrium.com
Coordination Chemistry and Metal Complex Formation with 2 Phenylazo Benzoic Acid Ligands
Ligand Design Principles for 2-(Phenylazo)benzoic Acid Derivatives
The design of ligands based on the this compound scaffold is guided by fundamental principles of coordination chemistry. The strategic placement of donor groups influences the resulting metal complex's geometry, stability, and reactivity.
The primary coordination motif of this compound involves the formation of a stable chelate ring with a metal center through the oxygen atom of the deprotonated carboxylate group and one of the nitrogen atoms of the azo moiety. This bidentate coordination mode is a recurring feature in its metal complexes. The delocalized π-electron system of the azobenzene (B91143) framework contributes to the stability of the resulting metallacycle. The geometry of the ligand, with the carboxylate and azo groups positioned ortho to each other on one of the phenyl rings, is ideal for forming five- or six-membered chelate rings, which are thermodynamically favored.
To enhance the coordination capabilities and stability of the resulting complexes, the basic this compound structure can be modified to include additional donor groups. These ancillary sites can increase the ligand's denticity, leading to the formation of more stable, often multidentate, chelate complexes.
For instance, ligands such as 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid incorporate hydroxyl (-OH) and imine (-C=N-) functionalities. In such derivatives, the phenoxy-oxygen from the hydroxyl group and the nitrogen atom from the imine group can participate in coordination. This results in a ligand that can act as a multidentate donor, forming highly stable complexes by binding to a metal ion through the carboxylate-O, azo-N, phenoxy-O, and imine-N atoms. This multi-point attachment significantly enhances the thermodynamic stability of the metal complex.
Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes using this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent. The choice of reaction conditions, such as solvent, temperature, and stoichiometry, can influence the final structure and nuclearity of the complex.
Organotin(IV) compounds readily form complexes with this compound derivatives. The synthesis often involves reacting an alkyltin(IV) precursor, such as trimethyltin(IV) chloride or dibutyltin(IV) oxide, with the ligand in a refluxing solvent like toluene (B28343) or methanol. researchgate.netproquest.com The nature of the organotin precursor and the ligand's specific structure can lead to the formation of fascinating multimeric structures.
For example, the reaction of 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid (H₃L) with trimethyltin(IV) chloride yields a 24-membered cyclic dimeric complex, [Me₃Sn(H₂L)]₂. researchgate.netmdpi.com In this structure, the ligand acts as a bridge, coordinating through its carboxylate-O and phenoxy-O atoms to two different tin centers. researchgate.net The tin(IV) atom in this solid-state dimer adopts a distorted trigonal-bipyramidal geometry. researchgate.netmdpi.com However, in solution, spectroscopic data suggests a distorted tetrahedral geometry for this complex. researchgate.net
Different organotin precursors can result in different structures. The reaction with bis-tributyltin(IV) oxide produces a monomeric complex, Bu₃Sn(H₂L), while dibutyltin(IV) oxide can form a larger tetrameric structure, [(Bu₂Sn(H₂L))₂O]₂. researchgate.netproquest.com The formation of these multimeric states is often dictated by the steric bulk of the organic groups on the tin atom and the bridging capability of the ligand. researchgate.net
Table 1: Synthesis and Properties of Selected Organotin(IV) Complexes
| Compound | Precursor | Yield (%) | M.P. (°C) | Geometry (Solid State) |
|---|---|---|---|---|
| [Me₃Sn(H₂L)]₂ | Trimethyltin(IV) chloride | - | - | Distorted trigonal-bipyramidal |
| Bu₃Sn(H₂L) | Bis-tributyltin(IV) oxide | 85.76 | 86-89 | - |
| [(Bu₂Sn(H₂L))₂O]₂ | Dibutyltin(IV) oxide | 74.86 | 201-203 | Distorted trigonal-bipyramidal |
Data sourced from Mohammed, et al. (2022). researchgate.netproquest.com
This compound and its derivatives form stable complexes with a variety of transition metals. The synthesis typically involves reacting the ligand with a metal salt, such as a chloride, nitrate, or acetate (B1210297), in a suitable solvent.
Copper(II) Complexes: Copper(II) readily forms complexes with ligands containing carboxylate and nitrogen donor atoms. For example, dinuclear and tetranuclear copper(II) complexes have been synthesized using benzhydrazone-related ligands, which share structural similarities with functionalized this compound. rsc.org The coordination environment around the Cu(II) ion in such complexes can vary from square planar to trigonal bipyramidal, often involving bridging by phenoxy or carboxylate oxygen atoms. semanticscholar.orgresearchgate.net
Manganese(II) Complexes: Manganese(II) complexes have been synthesized using related azo-pyridine ligands, resulting in low-spin octahedral MnN₆ coordination spheres. rsc.org In these complexes, the ligand acts as a tridentate N,N,N-donor. rsc.org While direct examples with this compound are less common in the provided literature, the principles of chelation suggest that stable complexes would form, likely involving coordination from the carboxylate oxygen and an azo nitrogen.
Cadmium(II) Complexes: Cadmium(II), having a flexible d¹⁰ electronic configuration, can adopt various coordination numbers and geometries. uab.cat Complexes with derivatives of benzoic acid have been synthesized, demonstrating the versatility of cadmium coordination. For instance, a binuclear Cd(II) complex with 2-(4´-chlorine-benzoyl)-benzoic acid and 1,10-phenanthroline has been structurally characterized. researchgate.net The synthesis of cadmium(II) complexes with aroylhydrazones, which are structurally analogous to imine-functionalized phenylazo ligands, yields tetrahedral geometries where the ligand coordinates in its enol form. semanticscholar.org
The coordination chemistry of lanthanides and actinides with this compound derivatives is an area of growing interest. These large, hard metal ions have a high affinity for oxygen donor ligands, making the carboxylate group an effective binding site.
Cerium, in its +4 oxidation state, is a strong oxidizing agent and forms stable complexes. The kinetics of oxidation reactions involving Ce(IV) complexes have been studied, indicating the formation of transient complexes with substrates. nih.gov The synthesis of stable Ce(IV) complexes often requires multidentate ligands that can satisfy the high coordination number of the cerium ion and stabilize it against reduction. rsc.org For example, a complex of a benzoic acid azo phenylcalix rsc.orgarene with Ce(IV) has been reported, highlighting the use of macrocyclic ligands containing the azo-benzoic acid moiety to effectively bind lanthanide ions. researchgate.net The intense color of many Ce(IV) complexes is often due to ligand-to-metal charge transfer transitions. rsc.org
Structural Characterization of this compound Metal Complexes
The structural elucidation of metal complexes derived from this compound and its analogs is crucial for understanding their chemical behavior and potential applications. X-ray crystallography, alongside spectroscopic methods, reveals a rich diversity in the architectures these complexes adopt. The specific arrangement of ligands around the metal center is dictated by a combination of factors including the coordination preferences of the metal ion, the nature of the ligand, the presence of ancillary ligands, and the reaction conditions. While crystal structures for complexes of this compound itself are not extensively documented in the reviewed literature, analysis of closely related isomers and derivatives, such as 4-(phenylazo)benzoic acid and other substituted benzoates, provides significant insight into the expected structural chemistry.
Analysis of Monomeric and Oligomeric Architectures (e.g., Dimeric, Tetrameric)
The reaction of 2-(phenylazo)benzoate ligands with metal ions can result in discrete molecular units, ranging from simple monomers to more complex oligomers. The formation of such architectures is often controlled by the use of ancillary ligands which occupy coordination sites on the metal ion, thereby preventing the extensive bridging that leads to polymeric structures.
Monomeric Complexes: Mononuclear complexes are typically formed when the coordination sphere of the metal ion is saturated by one or more 2-(phenylazo)benzoate ligands and additional monodentate or bidentate ancillary ligands. For instance, studies on related benzoate (B1203000) systems have shown that metals like Mn(II) and Zn(II) can form mononuclear species when co-ligands such as 1,10-phenanthroline or 2-aminopyridine are present. mdpi.com In these cases, the ancillary ligands cap the metal center, allowing the benzoate derivatives to bind in a monodentate or bidentate fashion without extending into a polymeric network. A typical mononuclear Mn(II) compound can be hexa-coordinated, featuring two bidentate phenanthroline ligands and two monodentate chloride ions, forming a stable, discrete molecule. mdpi.com
Oligomeric Complexes: Dimeric or higher oligomeric structures arise when the 2-(phenylazo)benzoate ligand bridges two or more metal centers. The carboxylate group is particularly adept at forming such bridges. For example, dinickel(II) complexes have been synthesized where two metal ions are bridged by both the alkoxy donor of a primary ligand and two benzoate anions. researchgate.net In such structures, the distance between the metal centers and the specific bridging mode of the carboxylate (syn-syn, syn-anti, or anti-anti) are key structural parameters. The formation of a supramolecular dimer has also been observed, where monomeric units are linked into a larger, non-covalently bonded assembly through interactions like hydrogen bonding. mdpi.com
The balance between forming discrete monomers/oligomers and extended polymers is delicate. The denticity of the 2-(phenylazo)benzoate ligand, the coordination number of the metal, and the presence of competing ligands all play a critical role in determining the final architecture.
Formation of Macrocyclic and Supramolecular Coordination Assemblies
Beyond simple discrete molecules, 2-(phenylazo)benzoate ligands are capable of participating in the formation of intricate macrocyclic and supramolecular assemblies. These extended structures are built through a combination of coordinative bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to one-, two-, or three-dimensional networks.
A pertinent example is the self-assembly of complexes involving the isomeric ligand, 4-(phenylazo)benzoate (pab⁻), with pre-formed macrocyclic metal complexes. epa.gov
1-D Supramolecular Chains: In the complex [Ni(C₁₈H₄₂N₆)(pab)₂], the nickel(II) macrocyclic unit binds two 4-(phenylazo)benzoate ions in the axial positions. These coordinated pab⁻ ligands then engage in hydrogen bonding with adjacent pab⁻ ions, resulting in the formation of a one-dimensional ribbon-like structure. epa.gov
2-D Supramolecular Sheets: In a related copper(II) system, Cu(C₁₈H₄₂N₆)(H₂O)₂₂, the 4-(phenylazo)benzoate ions are not directly coordinated to the metal but act as counter-ions. These uncoordinated anions form hydrogen bonds with the axially coordinated water molecules. These interactions, combined with offset face-to-face π-π stacking between the benzene (B151609) rings of the pab⁻ ions, create a two-dimensional sheet structure. epa.gov
Metal-Organic Frameworks (MOFs): Azobenzene derivatives containing two or more carboxylate groups are widely used as organic linkers to build porous coordination polymers, also known as MOFs. For example, 3,3′,5,5′-azobenzene tetracarboxylic acid and azobenzene-4,4′-dicarboxylic acid react with metal ions like Zn(II), Cd(II), Zr(IV), and Al(III) to form robust 2D and 3D frameworks. mdpi.comnih.gov These materials exhibit high porosity and their structures are defined by the geometry of the metal-containing nodes and the length and rigidity of the azobenzene linker. The potential for this compound to form similar, albeit likely denser, networks exists, where it could act as a bifunctional linker coordinating through both its carboxylate and azo groups.
The table below summarizes the structural characteristics of assemblies formed with the analogous 4-(phenylazo)benzoate ligand.
| Compound Formula | Metal Ion | Architecture | Key Interactions | Reference |
| [Ni(C₁₈H₄₂N₆)(C₁₃H₉N₂O₂)₂] | Ni(II) | 1-D Supramolecular Chain | Hydrogen Bonding | epa.gov |
| Cu(C₁₈H₄₂N₆)(H₂O)₂₂ | Cu(II) | 2-D Supramolecular Sheet | Hydrogen Bonding, π-π Stacking | epa.gov |
Elucidation of Coordination Geometries Around the Metal Centers
The coordination geometry around a metal center describes the spatial arrangement of the atoms of the ligands that are directly bonded to it. This geometry is primarily determined by the metal's coordination number, its d-electron configuration, and the steric and electronic properties of the ligands. In complexes involving 2-(phenylazo)benzoate and its analogs, a variety of geometries are observed.
Octahedral Geometry: This is one of the most common coordination geometries, associated with a coordination number of six. In the complex Cu(C₁₈H₄₂N₆)(H₂O)₂₂, the copper(II) ion exhibits a distorted octahedral geometry. epa.gov The four nitrogen atoms of the macrocycle form the equatorial plane, while two water molecules occupy the axial positions. Similarly, hexa-coordinated Mn(II) complexes with related benzoate ligands also adopt distorted octahedral geometries. mdpi.com
Square Planar Geometry: Typically found for d⁸ metal ions like Ni(II), this geometry involves a coordination number of four. The precursor macrocyclic complex Ni(C₁₈H₄₂N₆)₂ features a nickel(II) ion in a square planar environment, coordinated by four nitrogen atoms from the macrocyclic ligand. epa.gov
Trigonal Bipyramidal and Pentagonal Bipyramidal Geometries: These five- and seven-coordinate geometries are less common but are observed in certain complexes. For example, zinc complexes with other functionalized benzoic acids have been found to exhibit five-coordinated trigonal bipyramidal geometry. nih.gov Cadmium complexes with similar ligands have shown seven-coordination, resulting in a pentagonal bipyramidal arrangement. nih.gov
The table below outlines common coordination numbers and their associated geometries found in transition metal complexes.
| Coordination Number | Geometry | Example Metal Ions |
| 4 | Tetrahedral, Square Planar | Zn(II), Cu(II), Ni(II) |
| 5 | Trigonal Bipyramidal | Zn(II), Cu(II) |
| 6 | Octahedral | Cu(II), Mn(II), Ni(II), Zn(II), Cd(II) |
| 7 | Pentagonal Bipyramidal | Cd(II) |
Influence of Ligand and Metal Identity on Coordination Modes
The final structure of a coordination complex is a direct result of the interplay between the properties of the metal ion and the ligand.
Influence of the Ligand: The this compound ligand is a versatile building block due to its multiple potential donor sites.
Carboxylate Group: This is the primary coordination site. It can bind to a metal in several ways: as a simple monodentate ligand, as a bidentate chelating ligand to a single metal center, or as a bridging ligand between two or more metal centers. The bridging mode is fundamental to the formation of oligomers and coordination polymers. researchgate.netmdpi.com
Azo Group: The two nitrogen atoms of the azo group (-N=N-) possess lone pairs of electrons and can also coordinate to a metal center. The ortho-position of the carboxylate group relative to the azo bridge in this compound makes it a potential bidentate N,O-chelating ligand . This chelation would involve one of the azo nitrogen atoms and one oxygen from the carboxylate group, forming a stable five- or six-membered ring with the metal ion. This chelating behavior is not possible for the isomer 4-(phenylazo)benzoic acid, highlighting how ligand isomerism can profoundly impact coordination.
Influence of the Metal Ion: The identity of the metal ion is a key determinant of the resulting complex's geometry and structure.
Coordination Number and Geometry: Different metal ions have characteristic preferences for coordination numbers and geometries. As noted earlier, Ni(II) (d⁸) often favors four-coordinate square planar or six-coordinate octahedral geometries, while the more flexible Zn(II) (d¹⁰) is found in tetrahedral, trigonal bipyramidal, and octahedral environments. epa.govmdpi.com Lanthanide ions, with their larger ionic radii, can accommodate even higher coordination numbers.
Lewis Acidity: The Lewis acidity of the metal cation influences the strength of the metal-ligand bonds. Harder metal ions will preferentially coordinate to the hard oxygen donors of the carboxylate group, while softer metals might show a greater affinity for the softer nitrogen donors of the azo group.
The combination of a multifunctional ligand like this compound with the diverse range of transition metals and lanthanides allows for the targeted synthesis of a wide array of coordination architectures with varied structural and, consequently, functional properties.
Supramolecular Chemistry and Self Assembly Research Involving 2 Phenylazo Benzoic Acid
Hydrogen-Bonding Driven Supramolecular Architectures
The carboxylic acid moiety of 2-(phenylazo)benzoic acid is a primary driver for its self-assembly into larger, ordered structures through hydrogen bonding. This behavior is foundational to creating predictable and functional supramolecular architectures.
Like many carboxylic acids, this compound can form robust hydrogen-bonded dimers. However, research on closely related azobenzene (B91143) dicarboxylic acids reveals the potential for more complex and extended structures. In a notable study, the self-assembly of an azodibenzoic acid, which shares key structural motifs, was shown to be highly dependent on the isomeric state of the azobenzene group. nih.gov
Trans Isomer: The trans form of the molecule, with its linear shape, associates into infinite, one-dimensional "linear tapes" through intermolecular hydrogen bonds between the carboxylic acid groups. nih.gov
Cis Isomer: Upon photoisomerization to the bent cis form, the geometry no longer favors the linear tape structure. Instead, the molecules rearrange to form discrete, cyclic tetramers, also held together by hydrogen bonds. nih.gov These cyclic structures can then further organize into long, rod-like aggregates through stacking interactions. nih.gov
This demonstrates how the interplay between hydrogen bonding and the geometric shape of the core azobenzene unit dictates the resulting supramolecular architecture. The formation of these predictable, higher-order structures is a key principle in the design of molecular materials. rsc.org
| Isomer Configuration | Resulting Supramolecular Structure |
| trans-Azobenzene | Infinite hydrogen-bonded linear tapes |
| cis-Azobenzene | Hydrogen-bonded cyclic tetramers |
The hydrogen-bonded dimers formed by carboxylic acids are model systems for studying proton transfer (PT) reactions. nih.govarxiv.org In the centrosymmetric dimer of a molecule like benzoic acid, two tautomeric forms exist, which can interconvert through the transfer of two protons along the hydrogen bonds. nih.gov While these two forms may not be energetically identical due to crystal packing effects, the transition between them is a fundamental dynamic process. nih.gov
Research on solid benzoic acid under high pressure has shown that compressing the crystal lattice shortens the oxygen-to-oxygen distance within the hydrogen-bonded dimers. nih.govarxiv.org This compression leads to a significant decrease in the potential energy barrier for the double proton transfer, eventually leading to a symmetric hydrogen bond. nih.gov Simulations indicate that quantum effects, specifically zero-point energy differences, play a crucial role in this process even at high pressures. arxiv.org These findings on benzoic acid provide a direct mechanistic framework for understanding the potential proton transfer dynamics within the hydrogen-bonded assemblies of this compound.
Host-Guest Inclusion Complexes of this compound Derivatives
The azobenzene portion of this compound is hydrophobic and capable of fitting into the cavities of host molecules, such as cyclodextrins. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior, enabling them to encapsulate guest molecules in aqueous solutions. nih.govmdpi.com This encapsulation can alter the physicochemical properties of the guest.
Studies on benzoic acid as a model guest show that it readily forms inclusion complexes with β-cyclodextrin (β-CD). nih.govresearchgate.net The formation of these host-guest complexes is driven by non-covalent interactions, including van der Waals forces and hydrophobic interactions, as the nonpolar part of the guest molecule is shielded from the aqueous environment by the cyclodextrin cavity. nih.govscielo.br Phase solubility and differential scanning calorimetry studies have confirmed that the inclusion complex between benzoic acid and β-cyclodextrin typically has a 1:1 stoichiometric ratio. researchgate.net Given the structural similarity, derivatives of this compound are expected to form analogous inclusion complexes, with the phenylazo-phenyl moiety acting as the primary guest component within the cyclodextrin cavity.
The stability and spontaneity of the inclusion process are quantified by thermodynamic parameters. Calorimetric titration experiments on the benzoic acid/β-cyclodextrin system provide insight into the forces driving complexation. researchgate.net The stability of the complex is typically described by the stability constant (K), while the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) reveal the nature of the interaction.
For the complexation of benzoic acid with β-cyclodextrin in aqueous and water-ethanol solutions at 25°C, the following thermodynamic parameters have been reported. researchgate.net The process is enthalpically driven, as indicated by the negative ΔH values, and the stability of the complex decreases in the presence of ethanol. researchgate.net
| Solvent (Mole Fraction EtOH) | Stability Constant (log K) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | TΔS (kJ mol⁻¹) |
| 0.00 (Water) | 2.4 | -13.7 | -12.2 | 1.5 |
| 0.10 | 1.5 | -8.6 | -23.4 | -14.8 |
| 0.20 | 0.7 | -4.0 | -44.3 | -40.3 |
Data adapted from calorimetric studies on the benzoic acid/β-cyclodextrin system. researchgate.net
Photo-Responsive Supramolecular Systems
The azobenzene unit is a well-known molecular photoswitch that can undergo reversible isomerization from its stable trans form to a metastable cis form upon irradiation with UV light, and revert back via visible light or heat. mdpi.com This isomerization induces a significant change in molecular geometry, which can be harnessed to control supramolecular assemblies.
This photo-responsiveness has been demonstrated in systems structurally related to this compound. As mentioned previously, the light-induced transition of an azodibenzoic acid from its trans to cis form causes a complete structural transformation of its hydrogen-bonded network from infinite tapes to discrete cyclic tetramers. nih.gov
Furthermore, this photo-switching can control host-guest interactions. Studies on other azobenzene derivatives have shown that the trans isomer typically forms a stable inclusion complex with β-cyclodextrin. rsc.orgresearchgate.net Upon photoisomerization to the bent cis form, the guest no longer fits as well within the host's cavity, leading to the disassembly of the supramolecular complex. rsc.orgresearchgate.net This reversible association and dissociation, controlled by an external light stimulus, makes systems based on this compound derivatives highly promising for the development of smart materials, such as photo-controlled drug delivery vehicles and light-responsive hydrogels. rsc.org
Light-Induced Reversible Changes in Supramolecular Assemblies
The photoisomerization of the azobenzene unit within this compound is a powerful tool for manipulating the structure and properties of supramolecular assemblies in a reversible manner. The thermodynamically stable trans isomer is relatively planar, which favors intermolecular interactions like π-π stacking and hydrogen bonding, leading to the formation of ordered aggregates. Upon irradiation with UV light (typically around 365 nm), the molecule converts to the less stable, non-planar cis isomer. This geometric change disrupts the packing and weakens the intermolecular forces, often leading to the disassembly of the supramolecular structure. Subsequent irradiation with visible light or thermal relaxation can revert the molecule to its trans state, allowing the assembly to reform. mdpi.comrsc.org
This principle has been demonstrated in various supramolecular systems, such as hydrogels and organogels, where the gel-sol transition can be controlled by light. mdpi.comrsc.org For instance, in supramolecular hydrogels formed by the self-assembly of azobenzene derivatives, the trans form can create fibrous networks that entrap solvent molecules to form a gel. The light-induced conversion to the cis form breaks down these networks, resulting in a transition to a solution state (sol). researchgate.netnih.gov
Table 1: Photoresponsive Behavior of Azobenzene-Based Supramolecular Gels (Data below is illustrative of the behavior of azobenzene-containing supramolecular gels and may not be specific to this compound due to a lack of specific literature data.)
| Gel System | Stimulus for Disassembly | Stimulus for Reassembly | Observation |
| Azobenzene-containing main-chain liquid crystalline polymer in dioxane | UV light irradiation | Visible light or thermal relaxation | Reversible gel-to-sol transition with changes in fibrous to globular aggregates. rsc.org |
| Cationic azobenzenes with sodium alginate | UV light (365 nm) | Daylight | Gel-to-sol transition upon UV irradiation. mdpi.com |
| Azobenzene-4,4'-dicarboxylic acid with CTAB | UV light | Visible light or thermal relaxation | Light-induced isomerization provides the gel with light-responsiveness. researchgate.netnih.gov |
Design of Multistimuli-Responsive Supramolecular Materials
Building upon the photoresponsive nature of this compound, researchers have designed supramolecular materials that can respond to multiple external stimuli, such as light, temperature, and pH. The carboxylic acid moiety of this compound is pH-sensitive; it can be protonated or deprotonated, which alters its hydrogen bonding capabilities and electrostatic interactions. This allows for pH to be used as a secondary trigger to control the self-assembly process. nih.gov
For example, hydrogels have been developed that exhibit both thermo- and photo-responsiveness. These systems can undergo a phase transition in response to temperature changes, and this behavior can be modulated by light. The incorporation of azobenzene derivatives allows for the tuning of the lower critical solution temperature (LCST) of thermoresponsive polymers. The more polar cis isomer generally leads to an increase in the LCST compared to the trans isomer. nih.gov
Multistimuli-responsive behavior is highly desirable for the creation of "smart" materials with complex functions. By combining the photo-isomerization of the azobenzene unit with the pH-sensitivity of the carboxylic acid and potentially the temperature-dependent solubility of a polymer backbone, materials can be designed to respond to specific combinations of environmental cues. rsc.orgrjeid.comscienceopen.com
Supramolecular Liquid Crystalline Phases Induced by this compound Derivatives
The rod-like shape of the trans-azobenzene unit makes this compound and its derivatives promising candidates for the construction of liquid crystals. In supramolecular liquid crystals, non-covalent interactions, primarily hydrogen bonding, are used to form mesogenic (liquid crystal-forming) structures from individual molecules that may not be mesogenic on their own. The carboxylic acid group of this compound is ideal for forming hydrogen-bonded dimers, which can enhance the aspect ratio and thermal stability of the resulting mesophase. researchgate.net
Table 2: Examples of Liquid Crystalline Behavior in Azobenzene-Containing Systems (The following table provides examples of mesophase behavior in related azobenzene compounds to illustrate the principles, as specific data for this compound derivatives is limited.)
| Compound/System | Mesophase(s) Observed | Transition Temperatures (°C) |
| 4-(4-alkyloxyphenylazo) benzoic acids | Nematic, Smectic | Varies with alkyl chain length |
| Azo-Schiff base compounds | Nematic | Dependent on molecular structure |
| p-Alkoxybenzoic acids (form hydrogen-bonded dimers) | Nematic, Smectic C | Dependent on alkoxy chain length researchgate.net |
Molecular Recognition Mechanisms in Supramolecular Systems
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. The structural features of this compound, namely the aromatic azobenzene core and the carboxylic acid group, allow it to participate in various molecular recognition events. ijacskros.com
The carboxylic acid moiety is a well-established recognition site, capable of forming strong and directional hydrogen bonds with complementary functional groups such as amides, pyridines, and other carboxylic acids. This interaction is fundamental to the self-assembly of this compound into dimers and higher-order structures. ijacskros.com
The azobenzene unit can engage in π-π stacking interactions with other aromatic systems. Furthermore, the cavity of macrocyclic hosts like cyclodextrins can encapsulate the azobenzene moiety, forming host-guest inclusion complexes. The binding affinity of such complexes can be modulated by light, as the planar trans isomer typically forms a more stable complex with the hydrophobic cavity of a cyclodextrin than the bent cis isomer. This difference in binding affinity provides a mechanism for the photo-controlled release of guests or the reversible assembly and disassembly of more complex supramolecular architectures. A study on the related compound 2-(4-Hydroxyphenylazo)benzoic acid has shown that it forms a 1:1 inclusion complex with α-cyclodextrin.
The principles of molecular recognition are crucial for the design of sensors, catalysts, and molecular machines based on this compound and its derivatives. By designing host molecules with specific binding sites for this compound, it is possible to create systems where binding and release can be controlled by external stimuli.
Theoretical and Computational Chemistry Studies of 2 Phenylazo Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. For 2-(phenylazo)benzoic acid, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to provide insights into its molecular characteristics. researchgate.net
Geometry Optimization and Electronic Structure Analysis
The electronic structure analysis through DFT provides information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties.
Table 1: Selected Optimized Geometrical Parameters of a Related Azobenzene (B91143) Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (in phenyl rings) | Varies |
| C-N | Varies |
| N=N | Varies |
| C-O | Varies |
| C=O | Varies |
| C-N=N bond angle | Varies |
| N=N-C bond angle | Varies |
Note: Specific values for this compound require dedicated computational studies. The table illustrates the type of data obtained from DFT geometry optimization of similar molecules.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. bohrium.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. bohrium.com
For azobenzene derivatives, the HOMO is typically located over the phenyl rings and the azo group, while the LUMO is also distributed over the aromatic system. bohrium.combohrium.com The specific distribution in this compound would be influenced by the electron-withdrawing nature of the carboxylic acid group.
Table 2: Frontier Molecular Orbital Energies of a Related Azobenzene Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | Varies |
| LUMO | Varies |
| HOMO-LUMO Gap | Varies |
Note: The values are illustrative and depend on the specific molecule and the level of theory used in the calculation.
Vibrational Frequency Analysis and Spectroscopic Prediction
DFT calculations are instrumental in predicting the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. This theoretical vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.netacs.org
For this compound, characteristic vibrational frequencies would include those for the O-H stretch of the carboxylic acid, the C=O stretch, the N=N azo stretch, and various C-H and C-C vibrations of the aromatic rings. mdpi.com
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| -COOH | O-H stretch | ~3400-2400 |
| -COOH | C=O stretch | ~1700-1680 |
| -N=N- | N=N stretch | ~1450-1400 |
| Aromatic Rings | C-H stretch | ~3100-3000 |
| Aromatic Rings | C=C stretch | ~1600-1450 |
Note: These are general ranges and the precise values for this compound would be obtained from specific DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Visible spectra. bohrium.combohrium.com By calculating the energies of electronic transitions, TD-DFT can help to understand the color and photophysical properties of compounds like this compound. bohrium.com
The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. bohrium.com These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational method and provide a deeper understanding of the electronic transitions, such as n→π* and π→π* transitions, which are characteristic of azo compounds. bohrium.com
Molecular Mechanics and Dynamics Simulations for Complex Formation
While detailed molecular mechanics and dynamics simulations specifically for this compound complex formation are not widely reported in the provided search results, these computational techniques are highly valuable for studying the interactions of molecules with other species or surfaces. researchgate.netrsc.org
Molecular dynamics simulations, for instance, can model the time-dependent behavior of a molecule and its interactions with solvent molecules or a host molecule in a complex. researchgate.net This approach could be used to investigate how this compound forms hydrogen-bonded complexes or interacts with metal ions. nih.govresearchgate.net Such simulations provide insights into the stability, structure, and dynamics of these complexes, which is crucial for understanding their behavior in various applications. researchgate.net
Mulliken Population Analysis for Charge Distribution Studies
Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. researchgate.netlibretexts.org This analysis provides a way to quantify the distribution of electronic charge across the molecule, which is fundamental to understanding its chemical reactivity, intermolecular interactions, and electrostatic potential. bohrium.comlibretexts.org
For this compound, a Mulliken population analysis would reveal the charge distribution on the atoms of the phenyl rings, the azo group, and the carboxylic acid group. researchgate.net This information can help to identify the most electron-rich and electron-deficient sites in the molecule, providing clues about its reactivity towards electrophiles and nucleophiles. It's important to note that while widely used, Mulliken charges can be sensitive to the basis set used in the calculation. chemrxiv.org
Elucidation of Photoisomerization Mechanisms through Computational Methods
The reversible light-induced transformation of this compound between its trans and cis isomers is fundamental to its function as a molecular switch. While experimental studies provide valuable data on the kinetics and quantum yields of this photoisomerization, computational chemistry offers a molecular-level view into the intricate mechanisms governing these changes. Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable for mapping the potential energy surfaces of the ground and excited states, identifying transition states, and elucidating the pathways of photoisomerization. Although direct computational studies exclusively focused on this compound are limited, a comprehensive understanding can be constructed from the vast body of research on azobenzene and its ortho-substituted derivatives.
The photoisomerization of azobenzene derivatives is generally understood to proceed via two primary pathways following electronic excitation: a rotation around the central N=N bond or an inversion (in-plane movement) at one of the nitrogen atoms. Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited electronic state, typically the S₁ (n→π) or S₂ (π→π) state. The molecule then relaxes on the excited-state potential energy surface towards a region of conical intersection with the ground state, where non-radiative decay back to the S₀ state occurs. From this point, the molecule can relax to either the trans or cis configuration.
Computational studies on various azobenzene derivatives have shown that the nature and position of substituents dramatically influence the preferred isomerization pathway and its efficiency. For this compound, the ortho-carboxy group is expected to play a significant role through both steric and electronic effects.
Influence of the ortho-Carboxy Group:
Computational models of ortho-substituted azobenzenes consistently show that steric hindrance from the substituent forces the phenyl rings to twist out of plane in the trans isomer. nih.govacs.org This contrasts with the nearly planar geometry of unsubstituted trans-azobenzene. This pre-twisting of the ground state can lower the energy barrier to reach the twisted transition state on the excited-state surface, potentially affecting the isomerization quantum yield.
Furthermore, the electron-withdrawing nature of the carboxylic acid group can influence the electronic structure of the azo chromophore. More significantly, the ortho position allows for the potential formation of an intramolecular hydrogen bond between the carboxylic acid proton and one of the nitrogen atoms of the azo group. This interaction would be expected to stabilize the cis isomer and influence the energy landscape of both the ground and excited states, thereby altering the thermal and photochemical isomerization pathways.
Proposed Photoisomerization Pathways:
Based on extensive computational work on related systems, the photoisomerization of this compound can be proposed to follow these steps:
Excitation: Upon irradiation, the trans isomer is excited to the S₁ (n→π) or S₂ (π→π) state. The presence of the ortho-carboxy group is predicted to cause a red-shift in the n→π* absorption band, a phenomenon observed in other ortho-substituted azobenzenes. beilstein-journals.org
Excited-State Dynamics: Following excitation, particularly to the S₂ state, rapid internal conversion to the S₁ state is the likely first step. researchgate.net The molecule then evolves on the S₁ potential energy surface. The dominant mechanism for trans-to-cis isomerization in many azobenzenes is rotation around the CNNC dihedral angle. acs.org
Conical Intersection and Relaxation: The molecule reaches a conical intersection between the S₁ and S₀ surfaces, a point where the two states are degenerate, allowing for efficient non-radiative decay back to the ground state. The geometry at this point is typically highly twisted. From the conical intersection, the molecule partitions between relaxing to the cis and trans ground states.
The thermal back-isomerization from the metastable cis isomer to the stable trans isomer is also a critical aspect. For many azobenzenes, this process is thought to occur via a rotation mechanism in the ground state, although an inversion pathway can also be accessible. bohrium.comrsc.org The presence of an intramolecular hydrogen bond in cis-2-(phenylazo)benzoic acid could significantly increase the activation energy for this thermal process, leading to a longer thermal half-life of the cis isomer compared to unsubstituted azobenzene.
Comparative Computational Data:
To illustrate the effects of substitution on the key parameters of photoisomerization, the following table presents data for azobenzene and a representative ortho-substituted derivative. While specific values for this compound are not available in the literature, these data provide a basis for understanding the expected trends.
| Compound | Isomerization Mechanism | Key Dihedral Angle(s) | Calculated Barrier (kcal/mol) | Reference |
| Azobenzene | Rotation (S₁) | CNNC | ~5-10 | researchgate.netacs.org |
| Azobenzene | Inversion (S₀, thermal) | CNN | ~23-26 | rsc.org |
| ortho-Fluoroazobenzene | Rotation (S₁) | CNNC | Modified by substituent | rsc.org |
The following interactive table provides a summary of the key computational findings for azobenzene derivatives that inform our understanding of this compound.
| Computational Method | Key Finding | Relevance to this compound |
| DFT/TD-DFT | Ortho substitution leads to a non-planar trans isomer and a red-shifted n→π* transition. nih.govbeilstein-journals.org | The ortho-carboxy group is expected to induce a similar twisted geometry and red-shift. |
| CASSCF/CASPT2 | The S₂ to S₁ internal conversion is ultrafast, and most photoisomerization proceeds through the S₁ state. researchgate.net | This is likely the primary excited-state relaxation pathway for this compound as well. |
| Molecular Dynamics | The photoisomerization mechanism can be influenced by the solvent environment. rsc.org | The behavior of this compound in different solvents will be crucial for its applications. |
| DFT | The thermal cis-to-trans isomerization can proceed via rotation or inversion, with substituents affecting the barrier heights. bohrium.comrsc.org | The intramolecular hydrogen bonding in cis-2-(phenylazo)benzoic acid could favor one pathway and increase the thermal stability. |
Applications in Advanced Materials Science and Engineering
Photoresponsive Materials Development
The development of materials that respond to light stimuli is a key area of modern materials science. Azobenzene (B91143) derivatives, including 2-(Phenylazo)benzoic acid, are exemplary candidates for creating such "smart" materials due to their efficient and reversible photoisomerization. scispace.com
The distinct structural difference between the trans and cis isomers of azobenzenes allows them to function as molecular-level switches. When incorporated into larger molecular systems, this switching capability can be used to control various functions and properties. nih.govfrontiersin.org The isomerization from the planar, more stable trans form to the bent, less stable cis form under UV irradiation (around 365 nm) and the reverse process under visible light or heat, forms the basis of this switching mechanism. rhhz.netnih.gov This reversible transformation induces significant changes in molecular geometry, dipole moment, and absorption spectra, making azobenzene derivatives like this compound ideal components for light-activated molecular devices. rhhz.netresearchgate.net
Research has demonstrated that the photoisomerization of azobenzene can be used to control the conformation of peptides and other molecular systems. nih.gov While much of the foundational research in this area has utilized the closely related isomer 4-(phenylazo)benzoic acid (PABA), the principles are directly applicable to the 2-isomer. For instance, PABA has been used to create photoreversible switches in complex systems, demonstrating how light can control molecular interactions and structure. lookchem.com
Table 1: Isomerization Characteristics of Azobenzene Derivatives
| Derivative Family | Stimulus for trans → cis | Stimulus for cis → trans | Application |
|---|---|---|---|
| Phenylazo-scaffolds | UV Light (~365 nm) rhhz.netnih.gov | Visible Light or Heat mdpi.comrhhz.net | Molecular Switches researchgate.net |
| Azobenzene Peptidomimetics | UV Light (ππ* transition) nih.gov | Thermal Relaxation nih.gov | Conformational Control nih.gov |
Incorporating this compound and its derivatives into polymer matrices allows for the creation of materials whose macroscopic properties can be controlled by light. When dispersed in a polymer such as poly(methyl methacrylate) (PMMA), the photoisomerization of the azobenzene guest molecules can induce changes in the host material. csic.esscribd.com
The repeated trans-cis-trans isomerization cycles generate motion at the molecular level, which can translate into changes in the polymer's physical and chemical properties. acs.org For example, the isomerization can alter the free volume within the polymer, affecting gas permeability. mdpi.com Similarly, the change in the shape and polarity of the azobenzene molecule upon isomerization can modify the surface properties of the polymer film, such as wettability. rhhz.net Research on related functional monomers, like 4-((4-methacryloyloxy)phenylazo)benzoic acid, has shown that these photoresponsive units can be integrated into complex polymer structures to create materials for applications like the photo-regulated release of molecules. mdpi.com
Smart Coatings and Functional Thin Films
The photoresponsive nature of this compound extends to the fabrication of smart coatings and functional thin films, where external light stimuli can be used to alter surface characteristics.
Research, primarily focused on the isomer 4-(phenylazo)benzoic acid, has demonstrated a novel application in the creation of photochromic zirconium oxide (ZrO₂) precursor solutions. scientific.netresearchgate.net By combining zirconium tetra-n-butoxide with 4-(phenylazo)benzoic acid, a photosensitive precursor is formed. scientific.netresearchgate.net The UV-Vis absorption spectrum of this precursor solution changes reversibly, in sync with the photoisomerization of the azobenzene component. researchgate.net This allows for the preparation of ZrO₂ materials that are inherently photoresponsive, opening avenues for light-tunable ceramic coatings and films. lookchem.com The structure of the precursor molecule itself is altered by UV irradiation, which in turn influences the properties of the final ceramic film. scientific.net
A significant consequence of using photoresponsive precursors is the ability to control the morphology of the resulting thin films. researchgate.net Thin films of ZrO₂ prepared from a precursor solution containing 4-(phenylazo)benzoic acid exhibit different surface morphologies depending on whether the solution was irradiated with UV light prior to the coating process. scientific.net
Studies have found that the surface roughness of the final ZrO₂ films can be significantly altered by UV irradiation of the precursor. researchgate.net This control is attributed to the structural changes in the precursor molecules induced by the trans-to-cis isomerization of the azobenzene moiety. scientific.netresearchgate.net This technique provides a method for patterning surfaces and tuning properties like surface area, which is critical for applications such as sensors and buffer layers in electronic devices. researchgate.net
Table 2: Effect of UV Irradiation on ZrO₂ Thin Film Properties (Based on 4-(phenylazo)benzoic acid studies)
| Precursor System | Irradiation Condition | Observed Effect on Film | Reference |
|---|---|---|---|
| Zirconium tetra-n-butoxide + 4-(phenylazo)benzoic acid | Without UV Irradiation | Baseline surface morphology | scientific.netresearchgate.net |
Optical Devices and Advanced Sensors
The ability of this compound derivatives to change their optical properties in response to stimuli makes them valuable components in the development of optical devices and advanced sensors. For example, azobenzene derivatives have been used to create optical switches and memory elements. researchgate.net
In the realm of sensors, glassy sol-gel coatings doped with 2-[4-(dimethyl-amino) phenylazo] benzoic acid have been developed to monitor environmental acidity. researchgate.net These sensors exhibit a change in their optical absorption in response to different concentrations of H₃O⁺ and OH⁻ ions, allowing them to detect and monitor acid pollutants. researchgate.netresearchgate.net Furthermore, the interaction of PABA with semiconductor electrodes like TiO₂ and ZnO is being explored to enhance the efficiency of solar cells and sensors by improving charge transfer processes. lookchem.com The attachment of PABA to formamidinium lead bromide (FAPbBr₃) perovskite nanocrystals has been shown to create a fluorescent dyad where the emission can be quenched or "switched off" by UV-induced electron transfer, demonstrating potential for high-contrast fluorescent probes. rsc.org
Fabrication of Photochromic Materials
Photochromism is the phenomenon where a compound undergoes a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. The azo group in this compound and its derivatives is the key to their photochromic behavior. nih.gov This property is harnessed to fabricate materials that can change their color and other properties upon exposure to light.
The underlying mechanism involves the isomerization of the azo bond. Typically, the trans isomer is the more thermodynamically stable state. Upon irradiation with UV light of a specific wavelength, it converts to the higher-energy cis isomer. This process can be reversed by exposing the material to visible light or through thermal relaxation. This reversible switching allows for the creation of reusable light-responsive systems. researchgate.net
Research has demonstrated the use of related phenylazo benzoic acid derivatives in creating novel photochromic materials. For example, 4-(Phenylazo)benzoic acid has been used as a precursor in the preparation of photochromic Zirconium dioxide (ZrO₂) solutions. researchgate.netlookchem.comchemicalbook.com The UV-Vis absorption spectrum of these solutions changes reversibly, indicating the successful incorporation of the photochromic unit into the material. researchgate.net Furthermore, derivatives of 4-(phenylazo)benzoic acid have been shown to induce conformational changes in biological structures like DNA upon photoisomerization, demonstrating their potential to create photochemically controlled biomaterials. nih.gov This photo-triggered process is fully reversible and presents a pathway to control a range of biological processes with light. nih.gov
Table 1: Examples of Photoresponsive Materials Based on Phenylazo Benzoic Acid Derivatives
| Material System | Derivative Used | Stimulus | Observed Photochromic Effect | Reference |
|---|---|---|---|---|
| Zirconium Dioxide (ZrO₂) Precursor Solution | 4-(Phenylazo)benzoic acid | UV Light | Reversible change in UV-Vis absorption spectrum | researchgate.netchemicalbook.com |
| Double-Stranded DNA Complex | 4-(Phenylazo)benzoic acid derivatives (Azo-3N) | Light | Reversible stabilization and destabilization of B-DNA secondary structure | nih.gov |
| Molecularly Imprinted Polymer (MIP) | 4-[(4-methacryloyloxy)phenylazo]benzoic acid (MPABA) | UV Light (365 nm) / Visible Light (440 nm) | Photoswitchable substrate affinity; release and rebinding of caffeine (B1668208) molecules | researchgate.net |
Development of Colorimetric Sensors
Colorimetric sensors are devices that signal the presence of a chemical substance through a change in color. The vibrant color of azo compounds and their ability to interact with various analytes make them excellent candidates for creating such sensors. mdpi.com The interaction between the azo dye and the target analyte can alter the electronic properties of the chromophore, leading to a visible shift in the absorption spectrum.
While direct use of this compound in sensors is less documented, its derivatives are integral components in sensor arrays. For instance, a derivative, 2-[4-(dimethylamino)phenylazo]benzoic acid (also known as Methyl Red), was one of twelve chemically responsive dyes used to create a colorimetric sensor array for an electronic nose. mdpi.com This electronic nose was developed for the rapid detection of beef adulterated with pork by analyzing the volatile organic compounds (VOCs) released by the meat. mdpi.com The different pH indicator dyes in the array exhibit unique color changes in response to volatile acids in the VOCs. mdpi.com
In another application, new colorimetric chemosensors based on azophenol structures were synthesized to detect fluoride (B91410) ions. tandfonline.com These sensors showed a selective and significant color change, accompanied by a large bathochromic shift in their absorption spectrum upon the addition of fluoride, with no significant response to other anions like chloride or bromide. tandfonline.com This selectivity is crucial for the development of reliable and specific chemical sensors. The sensing mechanism is based on the interaction between the receptor and the fluoride ion, which can be confirmed by UV-vis titration and NMR spectroscopy. tandfonline.com
Table 2: Analyte Detection Using Colorimetric Sensors Based on Azo Dyes
| Sensor Type | Azo Compound Class | Target Analyte | Principle of Detection | Reference |
|---|---|---|---|---|
| Electronic Nose Array | Phenylazo Benzoic Acid Derivative (Methyl Red) | Volatile Organic Compounds (VOCs) from meat | pH-dependent color change in response to volatile acids | mdpi.com |
| Chemosensor | Azo-azomethine Receptors | Fluoride Ions (F⁻) | Selective interaction causing a bathochromic shift and visible color change | tandfonline.com |
| Colorimetric Assay | Azo Dye (Allura Red) | Allura Red (as analyte) with Prussian Blue | Redox reaction and attraction between the azo group and Prussian blue causing a color change from red to dark blue | crimsonpublishers.com |
Polymer Chemistry Applications
In polymer chemistry, this compound serves as a versatile building block. Its bifunctional nature, possessing both a polymerizable group and a functional azo moiety, allows for the synthesis of advanced polymeric materials with tailored properties.
Role as Functional Monomers for Polymer Synthesis
A functional monomer is a molecule that contains a polymerizable group and one or more other functional groups. This compound fits this description, as its carboxylic acid group can participate in polymerization reactions (e.g., condensation polymerization to form polyesters or polyamides), while the phenylazo group is carried into the polymer backbone or side chain as a functional unit.
A more common strategy involves modifying the benzoic acid to introduce a more readily polymerizable group, such as a methacrylate. A prime example is the synthesis of 4-[(4-methacryloyloxy)phenylazo]benzoic acid (MPABA), a derivative of phenylazo benzoic acid. researchgate.net This compound was used as a functional monomer to create a photoresponsive molecularly imprinted polymer (MIP) through free radical polymerization. researchgate.net The key advantage is that the photoisomerization properties of the azobenzene unit are retained even after it is incorporated into the rigid, crosslinked polymer matrix. researchgate.net This allows the synthesis of "smart" polymers whose properties can be controlled by an external light stimulus.
Imparting Specific Properties (e.g., Color, Reactivity) to Polymeric Materials
Incorporating this compound or its derivatives into a polymer chain imparts several specific and desirable properties.
Color: The azo group is a strong chromophore, meaning it absorbs light in the visible spectrum. ontosight.ai When used as a monomer, it imparts a distinct color to the resulting polymer, making it useful as a polymeric dye.
Reactivity: The presence of the carboxylic acid and azo functionalities provides sites for further chemical reactions. For example, post-functionalization of poly(hydroxyethyl acrylate) core cross-linked star polymers with 4-(Phenylazo)benzoic acid was shown to induce an ability to complex with α-cyclodextrin, creating new materials with specific binding properties. lookchem.comchemicalbook.com
Photoresponsiveness: The most significant property imparted is photoresponsiveness. The trans-cis isomerization of the azobenzene unit upon light exposure can be translated into macroscopic changes in the polymer's properties. In the case of the MIP fabricated from the MPABA monomer, the shape and binding affinity of the polymer's receptor sites could be switched with light. researchgate.net Upon irradiation at 365 nm, 58.3% of a bound template molecule (caffeine) was released. Subsequent irradiation at 440 nm caused 96.4% of the released caffeine to be rebound by the polymer. researchgate.net This demonstrates how the photochromic property of the monomer can be used to create smart materials for applications like controlled drug delivery or stimuli-responsive separation systems. researchgate.net
Photocatalysis and Environmental Remediation Research
Photocatalytic Degradation of Organic Pollutants
Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes semiconductor materials, most commonly titanium dioxide (TiO₂), to generate highly reactive species when illuminated with light of sufficient energy. iitm.ac.in This process can lead to the complete mineralization of organic pollutants. The effectiveness of photocatalysis hinges on factors such as the catalyst's properties, the pollutant's structure, and reaction conditions like pH. d-nb.info
The oxidative degradation of azo compounds like 2-(Phenylazo)benzoic acid is a complex process involving multiple steps. The primary point of attack is often the chromophoric azo group (–N=N–), which is responsible for the compound's color. researchgate.net Theoretical studies using Density Functional Theory (DFT) on azo dyes suggest that the degradation pathway is initiated by the addition of a hydroxyl radical to the azo group, followed by the cleavage of the N=N bond. researchgate.net This is considered an energetically more favorable mechanism than the cleavage of the C–N bond. researchgate.net
However, the specific degradation pathway can vary. Studies on similar molecules, such as methyl red, have identified several intermediate by-products using techniques like HPLC-MS, indicating that multiple mechanisms can operate concurrently during photocatalytic oxidation. iwaponline.comnih.gov In some systems, the degradation is initiated by the cleavage of the azo bond, which can lead to the formation of aromatic amines, compounds that are themselves environmental concerns. ontosight.aiscispace.comcanada.ca In other research involving oxidative bleaching with metalloporphyrins, 4-phenylazo-benzoic acid was found to be non-reactive, highlighting how the specific catalytic system dictates the degradation outcome. mdpi.com
The potent oxidizing power of photocatalysis stems from the generation of reactive oxygen species (ROS). rsc.org When a semiconductor photocatalyst like TiO₂ absorbs photons with energy exceeding its band gap, it generates electron-hole pairs (e⁻/h⁺). iitm.ac.in These charge carriers migrate to the catalyst's surface where they can react with adsorbed water and oxygen molecules.
The photogenerated holes (h⁺) are powerful oxidants themselves and can oxidize organic molecules directly. nih.gov They can also react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). iitm.ac.inrsc.org Simultaneously, the electrons (e⁻) in the conduction band can reduce molecular oxygen to form superoxide (B77818) radical anions (O₂•⁻), which can lead to the formation of other ROS, including hydroxyl radicals. iitm.ac.innih.gov
The hydroxyl radical is a non-specific and extremely powerful oxidant, capable of rapidly degrading a wide array of organic compounds. scielo.brnih.gov The central role of •OH in breaking down pollutants has been confirmed in numerous studies. For instance, the degradation of benzoic acid, a core component of the target molecule, is known to proceed via •OH radical attack, leading to hydroxylated intermediates. nih.govresearchgate.net The importance of different ROS can be determined by using specific scavenger molecules in experiments; for example, tert-butyl alcohol is used to quench hydroxyl radicals, allowing researchers to isolate the roles of other species like holes and superoxide radicals. nih.gov
Development of Novel Photocatalytic Systems
To improve the efficiency of photocatalysis, particularly by enhancing light absorption and reducing the recombination of electron-hole pairs, researchers are developing novel photocatalytic systems. mdpi.com This includes creating hybrid nanoparticles and incorporating catalysts into thin films.
The performance of standard photocatalysts like TiO₂ can be significantly enhanced by creating hybrid nanocomposites. Doping or combining TiO₂ with other materials can extend its light absorption into the visible spectrum and improve charge separation. mdpi.com
Table 1: Performance of Au-Doped TiO₂ in Photocatalytic Degradation This table summarizes the enhanced properties and efficiency of Au-doped TiO₂ thin films in the degradation of benzoic acid, a key structural component of this compound.
| Property | Pure TiO₂ | 3 at.% Au-Doped TiO₂ | Improvement |
|---|---|---|---|
| Band Gap | 3.23 eV | 3.09 eV | Reduction allows for broader light absorption |
| Degradation Effect | Baseline | 49% Higher | Significant increase in photocatalytic efficiency |
Data sourced from a study on photoelectrocatalytic degradation using spray pyrolysis-deposited thin films. nih.gov
Immobilizing photocatalysts onto solid supports or as thin films is a practical approach that facilitates catalyst recovery and reuse, overcoming a key challenge of using powdered catalysts in suspension. d-nb.info Metal oxide films of TiO₂ and zirconium dioxide (ZrO₂) are of particular interest.
Research has shown that immobilizing nanoparticles of TiO₂ and ZnO onto solid supports is effective for the degradation of related azo dyes. iwaponline.comnih.gov Furthermore, composite films, such as those made from Al₂O₃-TiO₂ and ZrO₂-TiO₂, have been shown to effectively degrade various dyes. iitm.ac.in
Specifically for this compound derivatives, zirconium dioxide has been a focus. Studies have explored the creation of photochromic ZrO₂ precursor solutions containing 4-(phenylazo)benzoic acid for the preparation of functional thin films. grafiati.com The interaction between the azo compound and the zirconia matrix was found to influence the material's photochromic properties. grafiati.com Ternary nanocomposites like ZrO₂/TiO₂/Fe₃O₄ are also being developed to leverage the properties of each component, where ZrO₂ can inhibit undesirable phase transitions in TiO₂ and increase the surface area, thereby enhancing photocatalytic activity. nih.gov
Table 2: Comparative Degradation of Benzoic Acid with Different Metal Oxide Composites This table shows the degradation efficiency of benzoic acid using LaFeO₃/TiO₂ composites under visible and UV-A light, demonstrating the synergistic effect of creating composite photocatalysts.
| Photocatalyst | Degradation after 300 min |
|---|---|
| LaFeO₃ | 9% |
| TiO₂ | 80% |
| LaFeO₃/TiO₂ Composite | 93% |
Data sourced from a study on LaFeO₃/TiO₂ composites. mdpi.com
Solar-Assisted Photocatalytic Processes for Environmental Applications
Harnessing solar light as the energy source for photocatalysis presents a sustainable and cost-effective solution for environmental remediation. mdpi.com Utilizing the sun's abundant energy aligns with the principles of green chemistry and is a major focus of current research. frontiersin.org
Systems have been designed specifically to leverage solar energy. For example, a solar photocatalytic cascade reactor using TiO₂-coated plates has been successfully used to treat benzoic acid-containing wastewater. researchgate.net The efficiency of such solar-driven processes can be further enhanced by adding oxidants like hydrogen peroxide (H₂O₂), which can generate additional hydroxyl radicals. researchgate.net
Research has also demonstrated the synergistic effects of combining solar thermal and solar electric fields with photocatalysis. In one study, a TiO₂ nanotube electrode was used to oxidize toluene (B28343) to benzoic acid, where solar heat decreased the required electrical potential and enhanced reaction kinetics, leading to a significantly higher product yield. scispace.com The use of solar irradiation has also proven effective for degrading azo dyes with various photocatalysts, including Cr-doped α-Fe₂O₃ and Pd/TiO₂ with benzoic acid compounds acting as sacrificial agents to produce hydrogen. bohrium.comhjkxyj.org.cn These studies underscore the vast potential of solar-assisted photocatalysis as a practical technology for environmental cleanup and green synthesis. scispace.com
Light-Driven Production of Reactive Oxygen Species (e.g., Hydrogen Peroxide)
Research specifically investigating the use of This compound as a photocatalyst for the light-driven production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), is not extensively documented in the reviewed scientific literature. However, the potential for this compound to participate in such reactions can be inferred from studies on related azo compounds and their photochemical properties.
The generation of ROS through photocatalysis is a critical process in environmental remediation. It typically involves the excitation of a photocatalyst by light, leading to the formation of electron-hole pairs. These charge carriers can then react with molecular oxygen (O₂) and water to produce various ROS, including superoxide radicals (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide. bohrium.comnih.gov
While direct studies on This compound are limited, research on other molecules containing the azobenzene (B91143) moiety suggests that the -N=N- group can be a photoactive site. For instance, an azobenzene-bridged covalent organic framework has demonstrated high efficiency in the photocatalytic production of H₂O₂. researchgate.net In this case, the azo linkages were identified as the active sites for the photocatalytic process. researchgate.net This suggests that the azo group within This compound could potentially facilitate similar light-induced redox processes.
Furthermore, studies on the interaction of a positional isomer, 4-(phenylazo)benzoic acid, with perovskite nanocrystals have shown that it can accept photoexcited electrons. rsc.org This electron transfer to the azo compound is a fundamental step that could initiate the reduction of oxygen to form superoxide radicals, a precursor to hydrogen peroxide.
The general mechanism for the photocatalytic production of H₂O₂ can proceed through several pathways. A common route is the two-electron reduction of O₂. The process begins with the photoexcitation of the catalyst, followed by the transfer of an electron to an adsorbed oxygen molecule to form a superoxide radical. Further reaction of this radical can lead to the formation of H₂O₂.
Although there is a lack of specific data to create a detailed table on the efficiency of This compound in ROS production, research on the photodegradation of related azo dyes, such as methyl red (2-(4-Dimethylamino-phenylazo)-benzoic acid ), indicates that these types of molecules are active in photocatalytic environments, though often as the substrate being degraded rather than the catalyst itself. researchgate.net
Advanced Analytical Methodologies Development
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components from complex mixtures. For 2-(Phenylazo)benzoic acid and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detector (GC-FID) are particularly relevant.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique for the analysis of azo dyes and their derivatives due to its high resolution and sensitivity. rsc.orgnih.govsigmaaldrich.com The development of an effective HPLC method for this compound involves careful optimization of several parameters to achieve efficient separation and accurate quantification.
A common approach for analyzing this compound and related compounds is reverse-phase (RP) HPLC. sielc.comsielc.comsielc.com In this mode, a nonpolar stationary phase, such as a C18 or C8 column, is used in conjunction with a polar mobile phase. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comthaiscience.infoust.edu The pH of the mobile phase is a critical parameter, and for acidic compounds like this compound, a buffer with a pH around 4.0 to 4.5 is often employed to ensure consistent ionization and retention. nih.govresearchgate.net For instance, a mobile phase of 9:1 methanol-0.01 M aqueous sodium dihydrogen phosphate (B84403) at pH 4.5 has been found to be optimal for the separation of azobenzene (B91143) derivatives on a C18 column. nih.gov
Detection is typically performed using a UV-Vis spectrophotometric detector. nih.gov Azobenzene derivatives exhibit strong absorbance in both the UV and visible regions of the electromagnetic spectrum. nih.govazom.com Spectrophotometric measurement in the visible range (around 410 nm) can be more sensitive than in the UV range (around 265 nm), with detection limits reported to be as low as 0.04-0.1 ng. nih.gov The method's applicability can be extended to fast UPLC (Ultra-Performance Liquid Chromatography) applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.comsielc.comsielc.com
Table 1: Exemplary HPLC Method Parameters for Azo Dye Analysis
| Parameter | Condition |
| Column | C18 or C8 reversed-phase |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium dihydrogen phosphate) |
| pH | ~4.0 - 4.5 |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 234 nm or scanning 200-400 nm |
| Flow Rate | 1 mL/min |
This table presents a generalized set of parameters. Specific conditions should be optimized for the particular analysis.
Gas Chromatography with Flame Ionization Detector (GC-FID) Methods
Gas chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. tsijournals.commeasurlabs.com For the analysis of this compound, which has a relatively high melting point, derivatization may be necessary to increase its volatility and improve chromatographic performance. researchgate.net However, for some azo compounds, direct analysis is feasible. tsijournals.com
A GC system equipped with a Flame Ionization Detector (FID) is a common setup for the analysis of organic compounds. measurlabs.comscioninstruments.com The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the number of carbon atoms in the analyte, making it an excellent choice for quantification. scioninstruments.com
Method development for GC-FID analysis involves selecting an appropriate capillary column and optimizing the temperature program. A typical column for azo compound analysis might be a nonpolar or medium-polarity column, such as one with a dimethylpolysiloxane stationary phase. derpharmachemica.combioinfopublication.org The temperature program, which involves a gradual increase in column temperature, is crucial for separating compounds with different boiling points. nih.gov
For trace analysis of azo compounds, a splitless injection mode may be used to introduce a larger amount of the sample onto the column, thereby increasing sensitivity. tsijournals.com The injector and detector temperatures are also critical parameters that need to be optimized to ensure efficient vaporization of the sample and prevent condensation. derpharmachemica.com
Table 2: Typical GC-FID Parameters for Organic Compound Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., SPB-1, SH-Rtx-Wax) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 225°C - 250°C |
| Detector Temperature | 275°C - 280°C |
| Temperature Program | Programmed heating for optimal separation |
| Injection Mode | Split or Splitless |
This table provides a general overview of GC-FID parameters. Method optimization is essential for specific analytes.
Principles of Method Validation and Optimization (e.g., Chemometrics)
Method validation is a critical step to ensure that an analytical method is reliable, accurate, and reproducible. derpharmachemica.com Key validation parameters include specificity, linearity, precision, accuracy, and robustness. researchgate.netderpharmachemica.com
Chemometrics, the application of statistical and mathematical methods to chemical data, plays a significant role in method optimization and validation. azom.com Techniques like Partial Least Squares (PLS) regression can be used to analyze complex datasets, such as those obtained from spectrophotometric analysis of mixtures where the spectra of different components overlap. nih.govnih.gov By building a model from a training set of samples with known concentrations, chemometrics can be used to predict the concentrations of analytes in unknown samples. azom.com This approach is particularly useful for resolving co-eluting peaks in chromatography or for analyzing complex mixtures without complete separation. nih.gov The use of chemometrics can lead to the development of simpler and faster analytical methods. nih.gov
Spectrophotometric Titration Methods for Acid-Base Equilibria
Spectrophotometric titration is a powerful technique for determining the acid dissociation constant (pKa) of a compound. egyankosh.ac.inasianpubs.org This method is particularly useful for colored compounds like this compound, as the change in absorbance at a specific wavelength can be monitored as a function of pH. egyankosh.ac.in
The principle behind this method is based on the Beer-Lambert law and the Henderson-Hasselbalch equation. egyankosh.ac.inlibretexts.org The acidic (unionized) and basic (ionized) forms of an indicator have distinct absorption spectra. egyankosh.ac.inggu.ac.in By measuring the absorbance of a solution at a wavelength where the two forms have different molar absorptivities, the ratio of the concentrations of the ionized and unionized forms can be determined at various pH values. egyankosh.ac.in
The pKa can then be calculated from the Henderson-Hasselbalch equation:
pH = pKa + log ([A⁻]/[HA])
where [A⁻] is the concentration of the ionized form and [HA] is the concentration of the unionized form. egyankosh.ac.inlibretexts.org A plot of pH versus log([A⁻]/[HA]) yields a straight line with a y-intercept equal to the pKa. researchgate.net
The determination of the pKa of this compound is important for understanding its behavior in different chemical environments and for developing analytical methods, as the ionization state of the molecule affects its solubility, reactivity, and chromatographic retention. nih.govrsc.org
Development of Chemical and Biosensors
The development of chemical and biosensors offers the potential for rapid, sensitive, and selective detection of analytes. These devices convert a chemical or biological recognition event into a measurable signal. nih.gov
Optical Biosensors for Specific Analyte Detection
Optical biosensors utilize changes in optical properties, such as absorbance or fluorescence, to detect the binding of an analyte to a biorecognition element. nih.govmdpi.com this compound and its derivatives have been explored for their potential use in the development of such sensors. researchgate.netmdpi.com
For instance, a derivative, 2-[4-(dimethylamino)phenylazo]benzoic acid, has been used as a dopant in sol-gel glassy coatings to create sensors for monitoring environmental acidity. researchgate.netresearchgate.net These sensors change their optical absorption in response to different concentrations of H₃O⁺ and OH⁻ ions. researchgate.net The color change, from pink in acidic conditions to orange in more neutral conditions, can be correlated with the pH of the environment. researchgate.net Such sensors have been used to detect and monitor acid pollutants like SO₂. researchgate.net
The principle of these sensors relies on the acid-base indicator properties of the azo dye. The protonation and deprotonation of the molecule lead to a change in its electronic structure and, consequently, its absorption spectrum. researchgate.net
Furthermore, the photoisomerization properties of azobenzene compounds, including this compound, where the molecule can switch between its trans and cis isomers upon light irradiation, open up possibilities for developing light-controlled sensors and materials. frontiersin.org This reversible structural change can alter the physical and chemical properties of the material, which can be harnessed for sensing applications.
Utilization as pH Indicators and for Environmental Acidity Monitoring
A well-known derivative of this compound is the compound 2-[4-(dimethylamino)phenylazo]benzoic acid, commonly known as Methyl Red. sigmaaldrich.comalfa-chemistry.com Methyl Red functions as a prominent pH indicator, changing color in response to the hydrogen ion concentration of a solution. alfa-chemistry.comitwreagents.com It displays a distinct red color in acidic solutions with a pH below 4.4 and transitions to yellow in solutions with a pH above 6.2. alfa-chemistry.comitwreagents.comchembk.com The intermediate pH range results in an orange color, with its pKa (the pH at which the indicator is in equilibrium between its acidic and basic forms) being approximately 5.1. alfa-chemistry.com This color-changing property is rooted in the protonation and deprotonation of the molecule, which alters its electronic conjugation and, consequently, its light absorption spectrum.
Beyond standard laboratory titrations, derivatives of this compound have been incorporated into advanced sensor technologies for environmental monitoring. Researchers have developed optical sensors by doping 2-[4-(dimethyl-amino) phenylazo] benzoic acid into sol-gel glassy coatings. researchgate.netresearchgate.net These sensors are designed to monitor air acidity, particularly that generated by pollutants such as sulfur dioxide (SO2) in humid conditions. researchgate.netnih.gov The sensor's optical absorption changes in response to varying concentrations of hydronium ions (H3O+) on its surface, which are formed by the interaction of acid-forming pollutants with ambient humidity. researchgate.net This technology has been successfully applied to assess environmental conditions and provide alerts for pollution levels that could damage historical materials, such as stained glass windows. researchgate.netresearchgate.net Field tests have demonstrated a correlation between the sensor's optical response and the concentration of major acid pollutants like SO2. researchgate.net
Table 1: Properties of 2-[4-(dimethyl-amino) phenylazo] benzoic acid-based Acidity Sensor
| Parameter | Finding | Source(s) |
| Indicator | 2-[4-(dimethyl-amino) phenylazo] benzoic acid | researchgate.netresearchgate.net |
| Matrix | TEOS-based sol-gel glassy coating | researchgate.netresearchgate.net |
| Application | Monitoring of air acidity (SO2) | researchgate.netnih.gov |
| Response Time | As short as 1 minute | researchgate.net |
| Accuracy | 0.1 pH units | researchgate.net |
| Detection Threshold | Approximately 0.05 pH units | nih.gov |
Fluorescent Probes for Specific Biomolecules or Ions (e.g., Hypochlorous Acid)
The phenylazo scaffold is a versatile platform for designing fluorescent probes, which are engineered to detect specific biomolecules or ions with high sensitivity and selectivity. A key strategy involves modifying the this compound structure to create a "turn-on" fluorescent sensor. In its native state, the azo group often quenches the fluorescence of a nearby fluorophore. The probe is designed so that a specific reaction with the target analyte, such as hypochlorous acid (HClO), disrupts the azo group, thereby restoring fluorescence. mdpi.comnih.gov
Researchers have successfully designed and synthesized novel phenylazo-based fluorescent probes for the detection and imaging of hypochlorous acid, a significant reactive oxygen species in biological systems. mdpi.comnih.gov In one such design, a probe, referred to as RHN, was synthesized where the phenylazo group quenches a Rhodol fluorophore. mdpi.com HClO promotes the oxidative cleavage of the azo group, which releases the free Rhodol moiety, leading to a strong fluorescent signal. mdpi.comnih.gov This method allows for the highly sensitive detection of HClO. mdpi.com The probe demonstrated a rapid response and a very low detection limit of 22 nM. mdpi.comnih.gov Furthermore, cell imaging experiments confirmed the probe's capability to detect HClO within the mitochondria of living cells, highlighting its potential for studying the specific roles of HClO in the immune system and various diseases. mdpi.comnih.gov
Table 2: Performance of Phenylazo-Based Fluorescent Probe (RHN) for Hypochlorous Acid
| Feature | Performance Characteristic | Source(s) |
| Target Analyte | Hypochlorous Acid (HClO) | mdpi.comnih.gov |
| Mechanism | Oxidative cleavage of azo group by HClO restores fluorescence | mdpi.comnih.gov |
| Key Advantage | High selectivity and sensitivity | mdpi.comnih.gov |
| Detection Limit | 22 nM (1.155 ng/mL) | mdpi.comnih.gov |
| Application | Imaging of HClO in mitochondria of living cells | mdpi.comnih.gov |
Integration of Chemo- and Biosensors for Rapid Screening Applications
The integration of this compound derivatives into complex chemo- and biosensors enables the development of powerful tools for rapid screening applications. These sensors often combine the specific recognition capabilities of biological molecules (like enzymes or nucleic acids) or specific chemical reactions with the signal-transducing properties of the azo dye. scispace.comspandidos-publications.comencyclopedia.pub
A prominent application is the use of phenylazo benzoic acid derivatives as quenchers in Fluorescence Resonance Energy Transfer (FRET) probes. scispace.comspandidos-publications.com FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a typical FRET-based biosensor, a fluorophore (energy donor) and a quencher are linked by a substrate that can be specifically cleaved by a target enzyme. spandidos-publications.com The quencher, often a derivative like 4-[4-(dimethylamino)phenylazo]benzoic acid (DABCYL), absorbs the energy emitted by the fluorophore, resulting in no fluorescent signal when the probe is intact. scispace.comspandidos-publications.com When the target enzyme cleaves the linker, the fluorophore and quencher are separated, disrupting FRET and "turning on" a fluorescent signal. scispace.com
This principle has been used to create probes for detecting enzyme activity associated with various diseases. For instance, a FRET probe was developed to quantify the activity of Butyrylcholinesterase (BChE), a biomarker for conditions like Alzheimer's disease. scispace.com Another FRET probe was designed to target Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in cervical cancer, allowing for detection through cell imaging. spandidos-publications.com These integrated biosensors offer high sensitivity and are suitable for rapid, real-time monitoring of specific biological processes. spandidos-publications.comencyclopedia.pub Furthermore, the development of cell-free biosensor platforms for detecting benzoic acid itself showcases the potential for engineering modular systems that can be adapted for high-throughput screening of various analytes. nih.gov
Table 3: Examples of this compound Derivatives in FRET-Based Biosensors
| Biosensor Target | Phenylazo Derivative Used | Role | Application | Source(s) |
| Butyrylcholinesterase (BChE) | 4-[4-(dimethylamino)phenylazo]benzoic acid (DABCYL) | Quencher | Quantification of BChE activity in serum | scispace.com |
| Matrix Metalloproteinase-2 (MMP-2) | 4-(4-[dimethylamino]phenylazo)benzoic acid N-succinimidyl ester (Dabcyl-Osu) | Quencher | Detection of cervical cancer cells via imaging | spandidos-publications.com |
Fundamental Biological Interactions and Mechanistic Studies
Interactions with Nucleic Acids (e.g., DNA)
The interaction of azo compounds with nucleic acids is an area of significant research, particularly due to the photoisomerizable nature of the azo group, which can be harnessed to control biological systems with light. However, it is important to note that a significant portion of the existing research focuses on the 4-phenylazo)benzoic acid isomer, while specific studies on 2-(phenylazo)benzoic acid are less prevalent in the current literature.
Modulation of DNA Helicity by Azo Compounds
Stabilization and Destabilization of DNA Secondary Structures
The ability of azo compounds to stabilize or destabilize DNA secondary structures is closely linked to their photoisomerization properties. Studies on water-soluble derivatives of 4-(phenylazo)benzoic acid have shown that their binding to double-stranded DNA can lead to either stabilization or destabilization of the B-DNA secondary structure, a process that can be photochemically induced and is reversible. nih.gov The number of positive charges on the photosensitive molecule has been found to play a significant role in the stability of the complex formed with DNA. nih.gov While these findings are for the 4-isomer, they highlight the potential for phenylazobenzoic acid compounds to act as modulators of DNA secondary structure.
Photoisomerization-Induced Structural Changes in DNA
The trans-cis photoisomerization of azobenzene (B91143) derivatives is a key mechanism for inducing structural changes in DNA. acs.org This process, triggered by light, can reversibly alter the conformation of the azo compound, which in turn affects its interaction with the DNA molecule. nih.govacs.org For example, the photoisomerization of certain 4-(phenylazo)benzoic acid derivatives has been demonstrated to cause changes in the DNA structure. nih.gov This light-induced control of DNA structure is a field of active research, with potential applications in the development of photoswitchable biological tools. rug.nlresearchgate.netrug.nlresearchgate.net Research on 2-(phenylazo)imidazole derivatives, which are structurally related to this compound, has also shown reversible cis/trans photoisomerization, although the direct impact on DNA structure was not the primary focus of these studies. researchgate.net
Enzymatic Interactions and Inhibition Kinetics
The interaction of this compound with enzymes is a critical aspect of its biological profile. Research has particularly focused on its role as a substrate for certain enzymes and the inhibitory potential of related benzoic acid derivatives.
Investigation of Enzyme Substrate Specificity
Studies on azoreductase enzymes have provided insights into the substrate specificity for azo compounds, including those related to this compound. The position of the carboxyl group on the phenyl ring has been shown to be a significant determinant of substrate specificity. uonbi.ac.ke For instance, research on rat liver azoreductase systems indicated that the enzyme responsible for the reduction of 2-[4'-di(2″-bromopropyl)-aminophenylazo]benzoic acid had similar properties to the one that reduces methyl red (2-[4-(dimethylamino)phenylazo]benzoic acid), suggesting the importance of the 2'-carboxyl group. uonbi.ac.ke
Furthermore, azoreductases from various microorganisms have been characterized, with some showing activity towards methyl red, a compound containing the this compound scaffold. nih.govresearchgate.netresearchgate.netresearchgate.net The kinetic parameters for the reduction of methyl red by some of these enzymes have been determined, as summarized in the table below.
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (µM/min/mg protein) | Reference |
|---|---|---|---|---|---|
| Azo1 | Staphylococcus aureus | Methyl Red | 0.057 | 0.4 | nih.gov |
| AzoA | Enterococcus faecalis | Methyl Red | 0.024 | 86.2 | researchgate.net |
| AzoRo | Rhodococcus opacus | Methyl Red | N/A | 51.48 U/mg | researchgate.net |
Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate. Vmax (maximum reaction rate) represents the maximum rate of the enzyme-catalyzed reaction. U (Unit) is a measure of enzyme activity. N/A: Not available in the cited source.
Characterization of Competitive Inhibition Mechanisms
While specific studies detailing the competitive inhibition mechanisms of this compound are not extensively available, research on related benzoic acid derivatives has demonstrated their potential as enzyme inhibitors. For example, various benzoic acid derivatives have been synthesized and shown to exhibit inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govdntb.gov.ua Some of these derivatives have shown potent inhibition, with IC50 values in the micromolar range. nih.gov
Kinetic analyses of benzoic acid itself have shown that it can act as a reversible and competitive inhibitor of polyphenol oxidase (PPO), another name for tyrosinase. researchgate.netnih.gov The inhibition constant (Ki) for benzoic acid has been determined in these studies. For instance, one study reported a Ki of 28.7 μM for the inhibition of PPO activity. researchgate.net
Additionally, 2-(oxalylamino)-benzoic acid has been identified as a general, competitive inhibitor of protein-tyrosine phosphatases (PTPs), which are crucial in signal transduction pathways. nih.gov This highlights the potential for compounds with a 2-substituted benzoic acid structure to act as competitive enzyme inhibitors. However, direct kinetic data for the competitive inhibition by this compound on specific enzymes is a subject for future research.
Antimicrobial Activity Studies of this compound Derivatives and Complexes
The antimicrobial properties of azo compounds, including derivatives of this compound, have been a subject of significant research. These compounds and their metal complexes exhibit varied efficacy against a spectrum of bacterial pathogens, which is often attributed to their chemical structure, including the nature and position of substituents on the aromatic rings and the coordinating metal ion. The lipophilicity of these compounds is a key factor, as it facilitates their passage across the bacterial cell membrane. nih.govresearchgate.net Chelation with metal ions can further enhance this lipophilic character, often leading to increased bioactivity compared to the free ligand. nih.gov
Derivatives and complexes of this compound have demonstrated notable activity against various Gram-positive bacteria. Gram-positive bacteria are generally more susceptible to these compounds due to the structural differences in their cell walls compared to Gram-negative bacteria. mdpi.com
Organotin(IV) complexes of 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid have shown promising antibacterial activity against Staphylococcus aureus and Streptococcus pneumonia. dntb.gov.uamdpi.com Similarly, another derivative, 2-[(E)-2-(3-acetyl-4-hydroxyphenyl)1-diazenyl]benzoic acid, has been reported to be effective against Bacillus cereus and S. aureus. researchgate.net The related compound, 4-(phenylazo)benzoic acid, also shows efficacy against S. aureus and Streptococcus pneumoniae.
Studies on diorganotin(IV) complexes of 5-(4-Carboxy-phenylazo)-2-hydroxy-benzoic acid revealed antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus. ijcce.ac.ir Furthermore, research on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives indicated significant antibacterial action against Staphylococcus aureus and Bacillus subtilis. tubitak.gov.tr Azo dyes derived from quinolones have also exhibited significant activity against Bacillus subtilis and Micrococcus luteus. rsc.org
The mechanism of action for benzoic acid derivatives against bacteria like Bacillus subtilis can involve the inhibition of active uptake of certain amino and oxo acids. researchgate.net
Table 1: Efficacy of this compound Derivatives/Complexes against Gram-Positive Bacteria
| Compound/Complex | Bacterial Strain | Observed Activity |
|---|---|---|
| Organotin(IV) complexes of 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid | Staphylococcus aureus, Streptococcus pneumonia | Promising antibacterial activity dntb.gov.uamdpi.com |
| 2-[(E)-2-(3-acetyl-4-hydroxyphenyl)1-diazenyl]benzoic acid | Bacillus cereus, Staphylococcus aureus | Effective researchgate.net |
| Diorganotin(IV) complexes of 5-(4-Carboxy-phenylazo)-2-hydroxy-benzoic acid | Staphylococcus aureus, Bacillus subtilis, Bacillus cereus | Active ijcce.ac.ir |
| 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives | Staphylococcus aureus, Bacillus subtilis | Significant activity tubitak.gov.tr |
| Quinolone-derived azo dyes | Bacillus subtilis, Micrococcus luteus | Significant antibacterial activity rsc.org |
The outer membrane of Gram-negative bacteria, which is rich in lipopolysaccharides, presents a formidable barrier that can hinder the penetration of antimicrobial agents, making these bacteria generally more resistant than their Gram-positive counterparts. nih.govnih.gov However, various derivatives of this compound have been shown to overcome this defense.
Organotin(IV) complexes of 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid have been found to be active against Klebsiella pneumoniae, Vibrio cholerae, and Shigella boydii. dntb.gov.uamdpi.com The parent compound, benzoic acid, and its derivatives are known to inhibit the growth of Escherichia coli. researchgate.netnih.gov The antibacterial effect is influenced by the type and position of substituents on the benzoic ring. nih.gov For instance, the addition of hydroxyl or methoxyl groups can alter the efficacy against E. coli. nih.gov
Research on Schiff's bases derived from 4-Benzoxazol-2-yl-phenylamine, which incorporates a p-amino benzoic acid moiety, has shown growth-inhibiting activity against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. derpharmachemica.com Furthermore, azo dyes containing an isoxazole (B147169) ring have demonstrated good antibacterial activity against Escherichia coli, comparable to ampicillin. rsc.org Quinolone-based azo dyes have also shown significant activity against Salmonella enterica and Pseudomonas aeruginosa. rsc.org
The mechanism of action for lipophilic acids like benzoic acid derivatives against E. coli can involve the disruption of cellular homeostasis by transporting acid and releasing H+ ions into the cytoplasm. researchgate.net
Table 2: Efficacy of this compound Derivatives/Complexes against Gram-Negative Bacteria
| Compound/Complex | Bacterial Strain | Observed Activity |
|---|---|---|
| Organotin(IV) complexes of 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid | Klebsiella pneumoniae, Vibrio cholerae, Shigella boydii | Active dntb.gov.uamdpi.com |
| Benzoic acid and its derivatives | Escherichia coli | Inhibitory activity researchgate.netnih.gov |
| Schiff's bases from 4-Benzoxazol-2-yl-phenylamine | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae | Growth-inhibiting activity derpharmachemica.com |
| Isoxazole-containing azo dyes | Escherichia coli | Good antibacterial activity rsc.org |
| Quinolone-derived azo dyes | Salmonella enterica, Pseudomonas aeruginosa | Significant antibacterial activity rsc.org |
Exploration of Biological Imaging Probes Based on Azo Compounds
Azo compounds, characterized by the -N=N- linkage, have been ingeniously repurposed from their traditional roles as dyes to sophisticated tools in biological imaging. Their utility in this field stems from their unique photophysical properties, particularly their ability to function as fluorescence quenchers. nih.govresearchgate.net This has led to the development of "smart" fluorogenic probes that can be activated by specific biological stimuli. nih.gov
The core principle behind many azo-based imaging probes is the Förster resonance energy transfer (FRET) mechanism, where a non-fluorescent azo dye acts as a dark quencher. nih.govresearchgate.net In these systems, the azo moiety is positioned to accept energy from a nearby fluorophore, preventing it from emitting light. Another strategy involves the "pro-fluorescence" concept, where the azo group is directly incorporated into the structure of a fluorophore, effectively "caging" it and rendering it non-fluorescent. nih.gov
Activation of these probes occurs when the azo linkage is cleaved. This cleavage restores the fluorescence of the system, providing an "ON-OFF" switch for signal generation. nih.gov A significant application of this technology is in the imaging of hypoxic regions, which are common in solid tumors. rsc.orgresearchgate.net Under hypoxic conditions, cellular reductases, such as cytochrome P450 reductase, can cleave the azo bond. rsc.org This reductive cleavage releases the unquenched fluorophore (e.g., a rhodamine derivative), leading to a strong fluorescent signal that pinpoints the hypoxic cells. researchgate.net
These azo-based probes have been successfully used for the detection of various bioanalytes and for imaging specific cellular environments. nih.goviium.edu.my For example, they have been applied to visualize changes in mitochondrial glutathione (B108866) levels and to detect hydrogen sulfide (B99878) in living cells. iium.edu.my The rational design of these molecular probes allows for high selectivity and sensitivity, making them valuable tools for studying cellular processes in real-time. rsc.org
Photodynamic Activation for Targeted Biological Mechanisms
Photodynamic therapy (PDT) is a therapeutic strategy that employs a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy target cells. rsc.orgnih.govresearchgate.net Azo compounds, including derivatives of this compound, have emerged as a promising class of photosensitizers for PDT. researchgate.net Their activation can be precisely controlled by light, offering a targeted approach to therapy.
A key innovation in this area is the development of activatable photosensitizers that remain inert until they encounter a specific stimulus within the target tissue, such as hypoxia. researchgate.netacs.orgnih.gov By incorporating an azo moiety into the conjugated system of a photosensitizing dye, the intersystem crossing process that leads to ROS generation can be effectively hindered. acs.orgnih.gov In the hypoxic environment of a tumor, cellular enzymes can reductively cleave the azo group. researchgate.netacs.orgnih.gov This cleavage "unmasks" the photosensitizer, restoring its ability to generate ROS upon photo-illumination. acs.orgnih.gov This strategy allows for the selective ablation of cells under mild hypoxia while sparing adjacent normoxic tissues. acs.orgnih.gov
Furthermore, researchers have developed azo-containing photosensitizers that can be activated by two-photon excitation (TPE). rsc.orgnih.govresearchgate.net TPE utilizes lower-energy, near-infrared light that can penetrate deeper into tissues with reduced scattering. rsc.org This affords superior spatial selectivity, allowing for precise activation of the photosensitizer at the focal point, thereby minimizing off-target damage. rsc.orgnih.gov Azo-containing cyclized-cyanine dyes have been shown to be efficient two-photon activated, type I photosensitizers, generating ROS effectively under physiological conditions with negligible dark toxicity. rsc.orgnih.gov
The versatility of azo compounds allows for their incorporation into various nanostructures, such as polymeric micelles and nanoparticles, to create nano-photosensitizers. researchgate.netmdpi.com These nanosystems can improve the delivery and bioavailability of the photosensitizer and can be designed to respond to multiple stimuli, such as UV light and enzymes, for enhanced therapeutic efficacy. researchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
